5-Iodopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRLMRKDSGSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360893 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-58-5 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodopyrimidine synthesis mechanism and pathways
An In-depth Technical Guide to the Synthesis of 5-Iodopyrimidines
This technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for 5-iodopyrimidine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details various synthetic strategies, presents quantitative data in a structured format, includes detailed experimental protocols, and visualizes complex pathways and workflows. 5-Iodopyrimidines are crucial intermediates in medicinal chemistry, serving as precursors for a wide array of functional group transformations and the development of therapeutic agents, including antiviral and anticancer drugs.[1][2]
The introduction of an iodine atom at the C5 position of the pyrimidine ring is typically achieved through electrophilic aromatic substitution.[1] The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3] Several methods have been developed to facilitate this transformation, ranging from classical approaches using molecular iodine with oxidizing agents to modern, environmentally friendly mechanochemical techniques.
Direct Electrophilic Iodination with Molecular Iodine
Direct iodination using molecular iodine (I₂) is a common and effective method. However, due to the low reactivity of iodine, this reaction often requires harsh conditions or the use of an activating agent, such as a Lewis acid or an oxidizing agent, to generate a more potent electrophilic iodine species (I⁺).[1][4]
A simple, rapid, and environmentally friendly approach involves the solvent-free mechanical grinding of a pyrimidine derivative with solid iodine and silver nitrate (AgNO₃).[1][4][5] In this reaction, AgNO₃ acts as a Lewis acid, reacting with iodine in situ to generate a highly reactive electrophilic iodinating species, likely nitryl iodide or a related complex.[1] This species then attacks the electron-rich C5 position of the pyrimidine ring. The reaction is typically exothermic and proceeds to completion in a short time frame.[1]
This solvent-free method provides high yields in short reaction times for various pyrimidine substrates.[1][5]
| Substrate | Product | Reagent | Time (min) | Yield (%) | Reference |
| Uracil | 5-Iodouracil | AgNO₃ | 20 | 95 | [1] |
| Cytosine | 5-Iodocytosine | AgNO₃ | 25 | 90 | [1] |
| Uridine | 5-Iodouridine | AgNO₃ | 30 | 83 | [1] |
| Cytidine | 5-Iodocytidine | AgNO₃ | 30 | 59 | [1] |
| 2'-OMe-Uridine | 5-Iodo-2'-OMe-Uridine | AgNO₃ | 20 | 98 | [1] |
The following protocol is adapted from the solvent-free mechanochemical method.[1]
Methodology:
-
Reagent Preparation: In a mortar, combine uracil (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).[1]
-
Grinding: Add 2-4 drops of acetonitrile to the mixture to facilitate grinding. Grind the reaction mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic, and the mixture will form a violet-colored tacky solid.[1]
-
Reaction Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, add 5 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[1]
-
Isolation: Separate the resulting solid product by filtration and wash with water to remove any remaining salts. The product can be further purified by recrystallization if necessary.[1]
Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and milder electrophilic iodinating agent used for various substrates, including pyrimidine derivatives.[6][7] This method is particularly useful for sensitive substrates or when other methods fail. For instance, the iodination of 2,4-dimethoxy-6-aroylpyrimidines was successfully achieved using an NIS-TFA-TFAA (N-Iodosuccinimide, Trifluoroacetic acid, Trifluoroacetic anhydride) system, whereas other common iodinating agents were ineffective.[7]
In the presence of an acid catalyst like TFA, NIS is activated to generate a potent electrophilic iodine species. This species is then attacked by the pyrimidine ring at the C5 position to yield the 5-iodinated product and succinimide as a byproduct.
This protocol is a generalized procedure based on the iodination of activated pyrimidine systems.[7]
-
Dissolution: Dissolve the pyrimidine substrate in a suitable solvent (e.g., chloroform or dichloromethane).
-
Addition of Reagents: Add N-Iodosuccinimide (NIS) to the solution. If required for substrate activation, add trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).
-
Reaction: Stir the mixture at room temperature or under reflux conditions, monitoring the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine and then with brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Halogen Exchange
Halogen exchange is another viable pathway for synthesizing specific iodinated pyrimidines, particularly when the starting halo-pyrimidine is readily available. This method typically involves the reaction of a chloro- or bromo-pyrimidine with an iodide salt.
A practical example is the synthesis of 5-bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine.[8] This reaction proceeds via a Finkelstein-type mechanism where iodide displaces the chloride.
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | 5-Bromo-2-iodopyrimidine | NaI, HI (57 wt. %) | Chloroform, Water | 84 | [8] |
The following protocol is adapted from the literature.[8]
-
Reaction Setup: To a suspension of 5-bromo-2-chloropyrimidine (30 mmol) and sodium iodide (50 mmol) in chloroform (20 ml), add hydroiodic acid (57 wt. %, 25.6 mmol) at 0 °C.[8]
-
Reaction: Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.[8]
-
Workup: Pour the mixture into 200 ml of ice water and 30 ml of 10N NaOH. Add 150 ml of chloroform and stir for 10 minutes.[8]
-
Extraction: Separate the organic phase. Extract the aqueous layer twice with 100 ml portions of chloroform.[8]
-
Isolation: Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield the product as a pale yellow solid.[8]
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of 5-Iodopyrimidine
An In-depth Technical Guide to 5-Iodopyrimidine
Introduction
This compound is an organoiodine heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its pyrimidine core is a fundamental component of nucleobases, and the presence of the iodine atom at the C5 position provides a reactive site for various chemical modifications, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is typically a solid at room temperature, ranging in color from white to brown. It is stable under recommended storage conditions, which include refrigeration and protection from light.[4][5] It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6][7]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₃IN₂ | [4][6][8] |
| Molecular Weight | 205.98 g/mol | [6][8] |
| CAS Number | 31462-58-5 | [4][6][8] |
| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | |
| Boiling Point | 231.6°C at 760 mmHg | [4][8] |
| Density | 2.102 g/cm³ | [4] |
| Flash Point | 93.9°C | [4] |
| Refractive Index | 1.641 | [4] |
| Storage Conditions | 4°C, protect from light, store in a dry, sealed place | [5][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of this compound and its derivatives.
Table 2: Key Spectroscopic Data
| Technique | Description | References |
| ¹H NMR | While specific spectra for this compound are not detailed in the provided results, analysis of related structures like 5-bromo-2-iodo-pyrimidine shows characteristic signals for the pyrimidine ring protons, typically observed as singlets in the aromatic region (e.g., δ 8.54 (s, 2H)). | [9] |
| ¹³C NMR | Predicted ¹³C NMR data is available, and analysis of related iodinated pyrimidine derivatives shows signals corresponding to the carbon atoms of the pyrimidine ring. The C5 carbon bearing the iodine atom is significantly shifted. | [4][10] |
| Mass Spectrometry (MS) | Electron Impact Mass Spectrometry (EI-MS) of pyrimidine derivatives typically shows a strong molecular ion peak. Fragmentation patterns involve the successive loss of functional groups and decomposition of the pyrimidine ring. | [11] |
| Infrared (IR) Spectroscopy | The IR spectrum of related compounds like 5-Iodouracil shows characteristic peaks for N-H, C=O, and C=C bond stretching within the pyrimidine ring structure. | [12] |
Experimental Protocols
Synthesis Protocol: Solvent-Free Iodination of Pyrimidines
A green and efficient method for the synthesis of 5-iodo pyrimidine derivatives involves mechanical grinding under solvent-free conditions.[10][13] This method avoids the use of harsh acidic conditions or strong oxidizing agents.[10]
Objective: To synthesize this compound derivatives from pyrimidine precursors via a solvent-free mechanochemical reaction.
Materials:
-
Pyrimidine substrate (e.g., Uracil, Cytosine) (4.4 mmol)
-
Molecular Iodine (I₂) (1.12 mmol)
-
Nitrate Salt (e.g., AgNO₃, NaNO₃) (9 mmol)
-
Acetonitrile (2–4 drops)
-
Mortar and Pestle
-
Saturated sodium thiosulfate solution
-
Thin Layer Chromatography (TLC) apparatus
Methodology:
-
Combine the pyrimidine substrate, solid iodine, and the chosen nitrate salt in a mortar.
-
Add 2–4 drops of acetonitrile to the mixture.
-
Grind the reaction mixture vigorously with a pestle. The reaction is often exothermic, indicated by a temperature increase.[10]
-
Continue grinding for 20–30 minutes, during which the mixture may become a tacky, colored solid.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated solution of sodium thiosulfate (~5 mL) to quench any unreacted iodine.
-
The remaining solid product is then separated, washed, and can be further purified if necessary.
Analytical Protocol: General GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Objective: To identify and characterize this compound using GC-MS.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., methanol, ethyl acetate)
-
GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)
-
Helium (carrier gas)
Methodology:
-
Sample Preparation:
-
Dissolve a small, known quantity of the this compound sample in a suitable high-purity solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If quantitative analysis is required, add an appropriate internal standard.
-
-
Instrumentation and Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-400.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the compound.
-
Analyze the mass spectrum of the corresponding peak, identifying the molecular ion (M+) and characteristic fragment ions to confirm the structure of this compound.
-
Applications in Research and Drug Development
This compound is a versatile scaffold in drug discovery. The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of diverse functional groups and the creation of large libraries of novel compounds for biological screening.
Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Antiviral Agents: 5-Iodo-substituted nucleoside analogs, such as 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), have shown potent activity against orthopoxviruses like vaccinia and cowpox.[14] 5-Iodouracil itself is a known antimetabolite that can be incorporated into DNA.[12][15]
-
Anticancer Agents: The pyrimidine skeleton is a core component of many anticancer drugs (e.g., 5-Fluorouracil).[2][3] The ability to functionalize the 5-position allows for the synthesis of novel derivatives aimed at targets like topoisomerase II or for creating DNA intercalating agents.[2]
-
Antimicrobial Agents: Various this compound analogs have been synthesized and evaluated for their antibacterial and antifungal activities.[16]
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to pharmacologically active molecules. Its well-defined physical properties and the availability of efficient synthetic protocols make it an accessible and valuable tool for chemists and pharmacologists. The ability to leverage its structure to explore new chemical space ensures that this compound will continue to be a relevant building block in the ongoing search for novel therapeutics.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound|31462-58-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. CAS 31462-58-5 | this compound - Synblock [synblock.com]
- 9. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 16. ijpsonline.com [ijpsonline.com]
The Solubility Profile of 5-Iodopyrimidine: A Technical Guide for Researchers
An In-depth Examination of the Solubility of a Key Synthetic Building Block in Common Organic Solvents, Featuring a Detailed Experimental Protocol for Equilibrium Solubility Determination.
This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodopyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide also presents an expected qualitative solubility profile based on established chemical principles and offers a detailed, step-by-step protocol for the widely accepted shake-flask method for equilibrium solubility determination.
Introduction to this compound
This compound is a halogenated derivative of pyrimidine, a fundamental core of nucleobases. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Understanding its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Expected Qualitative Solubility of this compound
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | The pyrimidine nitrogens can act as hydrogen bond acceptors, and the overall polarity of the molecule is compatible with these solvents. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar pyrimidine ring. Solvents like DMF and DMSO are particularly effective for polar heterocyclic compounds. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | While the molecule contains iodine, the overall polarity may be somewhat lower than that of highly polar solvents, leading to moderate solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is generally not conducive to dissolving polar heterocyclic compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between this compound and these nonpolar solvents results in poor solubility. |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[1] It involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or blank solvent for UV-Vis
Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
References
Spectroscopic Data of 5-Iodopyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodopyrimidine is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This technical guide provides a summary of the available spectroscopic information for this compound (CAS No: 31462-58-5). While a complete set of publicly available experimental spectra for this compound is not readily found, this document outlines the expected spectral characteristics based on the analysis of related pyrimidine derivatives and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
Spectroscopic Data (Predicted and General)
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are based on typical values observed for pyrimidine and iodo-substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three protons on the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the iodine substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.3 | s | - |
| H-4 / H-6 | 8.5 - 8.9 | d | 1-3 |
| H-4 / H-6 | 8.5 - 8.9 | d | 1-3 |
Note: The protons at positions 4 and 6 are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, three signals are expected for the carbon atoms of the pyrimidine ring, with the carbon bearing the iodine atom showing a significantly lower chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 157 - 162 |
| C-4 / C-6 | 155 - 160 |
| C-5 | 90 - 100 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Characteristic IR Absorption Bands for Pyrimidine Derivatives
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1550 | C=N stretch | Strong |
| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |
| 1250 - 1000 | C-H in-plane bending | Medium-Weak |
| Below 800 | C-I stretch | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular ion) |
| 127 | [I]⁺ |
| 79 | [C₄H₃N₂]⁺ (Pyrimidine radical cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The instrument is tuned and locked on the deuterium signal of the solvent.
-
A standard one-pulse sequence is used.
-
Typically, 16-64 scans are acquired to obtain a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Introduction and Ionization:
-
The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method for generating ions.
Data Acquisition:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis of an organic compound.
Conclusion
This technical guide has summarized the expected spectroscopic characteristics of this compound and provided generalized experimental protocols for data acquisition. While specific, publicly available experimental data is currently limited, the information presented here, based on the analysis of related compounds, serves as a valuable resource for researchers working with this molecule. The provided workflow illustrates the systematic approach to structural elucidation using modern spectroscopic techniques. For definitive characterization, it is recommended that researchers acquire experimental data for this compound following the outlined protocols.
References
5-Iodopyrimidine: A Core Scaffold in Medicinal Chemistry - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The inherent biological relevance of pyrimidines has made them a privileged structure in medicinal chemistry and drug discovery.[1][2] The introduction of a halogen atom, such as iodine, at the 5-position of the pyrimidine ring creates 5-Iodopyrimidine, a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Discovery and History
Synthesis of this compound
A modern and eco-friendly approach for the synthesis of this compound derivatives involves the direct iodination of pyrimidines under solvent-free conditions.[4][5] This method offers several advantages, including short reaction times, high yields, and a simple setup.[5]
Experimental Protocol: Direct Iodination of Pyrimidine Derivatives[4]
Materials:
-
Pyrimidine derivative (e.g., Uracil or Cytosine)
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Methanol
-
Mortar and pestle
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine the pyrimidine derivative (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).
-
Add 2-4 drops of acetonitrile to the mixture.
-
Grind the reaction mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine.
-
Separate the remaining solid.
-
The crude product can be further purified by silica gel column chromatography using a suitable eluent system.
This method provides a general framework for the iodination of various pyrimidine precursors to obtain the corresponding 5-iodo derivatives.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31462-58-5 | [6][7] |
| Molecular Formula | C₄H₃IN₂ | [6][7] |
| Molecular Weight | 205.98 g/mol | [6][7] |
| Appearance | White to pale yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in various organic solvents | - |
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | The disappearance of the signal corresponding to the proton at the C5 position of the pyrimidine ring is a key indicator of successful iodination.[4] | [4] |
| ¹³C NMR | The carbon spectrum will show a characteristic shift for the C5 carbon upon iodination.[4] | [4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the pyrimidine ring and C-I bond vibrations can be observed. | - |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the this compound derivative. | [8] |
Applications in Drug Development
The this compound scaffold is a key building block in the synthesis of a wide range of compounds with significant therapeutic potential. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Antimicrobial and Antiviral Agents
5-Iodo substituted pyrimidine analogs have demonstrated notable antimicrobial and antiviral activities.[3] These compounds can interfere with essential metabolic pathways in microorganisms or inhibit viral replication processes. For instance, various derivatives of this compound have been synthesized and evaluated for their activity against different bacterial and fungal strains.[3]
Anticancer Agents
The pyrimidine core is a well-established pharmacophore in the design of anticancer drugs.[2] this compound derivatives have been investigated for their potential as anticancer agents, often functioning as antimetabolites that interfere with DNA and RNA synthesis in rapidly proliferating cancer cells.[2]
Kinase Inhibitors
Many modern targeted cancer therapies involve the inhibition of specific protein kinases that are dysregulated in cancer cells. The pyrimidine scaffold is a common feature in many kinase inhibitors.[2] The ability to functionalize the 5-position of the pyrimidine ring allows for the fine-tuning of the inhibitor's binding affinity and selectivity for the target kinase.
Experimental Workflows and Logical Relationships
The synthesis of this compound derivatives often follows a general workflow that can be visualized to understand the key steps involved.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. CAS 31462-58-5 | this compound - Synblock [synblock.com]
- 7. chemscene.com [chemscene.com]
- 8. A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of 5-Iodopyrimidine: A Technical Guide for Drug Development Professionals
Introduction
5-Iodopyrimidine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a versatile scaffold for the synthesis of a diverse range of substituted pyrimidines. These derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, with a focus on its application in synthetic chemistry for drug discovery. We will delve into the computational methodologies used to predict its reactivity, present quantitative data from related studies, and visualize key reaction pathways.
Core Reactivity of this compound
The reactivity of this compound is primarily centered around the C-I bond at the 5-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the electronic distribution, making the pyrimidine ring electron-deficient. This electronic characteristic is a key determinant of its reactivity profile.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of halogenated pyrimidines. While specific comprehensive studies on this compound are not abundant, the principles governing the reactivity of related halopyrimidines can be extrapolated. The C-I bond is the most labile among the halogens, making this compound a highly reactive substrate for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
Key Reactions and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond. Theoretical studies on the Suzuki-Miyaura reaction mechanism involving aryl halides provide a framework for understanding the reactivity of this compound.
The catalytic cycle, as elucidated by DFT calculations, involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Systematic studies have shown that 5-iodopyrimidines are more reactive than their bromo- and chloro- counterparts in Suzuki-Miyaura couplings, leading to higher yields and milder reaction conditions.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the 5-position is not as activated as the 2-, 4-, and 6-positions, the presence of strongly electron-withdrawing groups can facilitate SNAr reactions. Theoretical studies on SNAr reactions of halo-heterocycles can provide insights into the potential pathways for this compound.
The mechanism can proceed through a stepwise pathway involving a Meisenheimer complex or a concerted pathway. DFT calculations can be used to determine the preferred pathway by locating the transition states and intermediates.
References
5-Iodopyrimidine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodopyrimidine, a halogenated derivative of pyrimidine. This document details its chemical properties, synthesis methodologies, and its relevance within the broader context of pyrimidine biochemistry and drug discovery.
Core Chemical and Physical Data
This compound is a foundational building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the elaboration of the pyrimidine core.
| Property | Value | Source(s) |
| CAS Number | 31462-58-5 | [1][2][3][4] |
| Molecular Formula | C₄H₃IN₂ | [1][2] |
| Molecular Weight | 205.98 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Jodpyrimidin | [1] |
| Density | 2.102 g/cm³ | [5] |
| Boiling Point | 231.6°C at 760 mmHg | [2][5] |
| Flash Point | 93.9°C | [5] |
Synthesis and Experimental Protocols
The introduction of an iodine atom at the 5-position of the pyrimidine ring is a key synthetic transformation. Below are summaries of experimental protocols for the iodination of pyrimidine derivatives.
Solvent-Free Iodination of Pyrimidines
A mechanochemical approach offers an environmentally friendly alternative to traditional solvent-based methods for the iodination of pyrimidines.[6]
Experimental Protocol:
-
Materials: A pyrimidine derivative (e.g., uracil or cytosine), molecular iodine (I₂), and a nitrate or nitrite salt (e.g., AgNO₃, NaNO₃, or NaNO₂) are required.
-
Procedure: The reactants are combined in a mortar and pestle or a high-speed vibration mill.
-
The mixture is ground at room temperature, initiating a solid-state reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the C5-iodo pyrimidine derivative is isolated and purified.
-
Confirmation: The final product is identified and characterized using ¹H and ¹³C NMR spectroscopy and ESI mass spectrometry.[6]
Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidine Analogs
This multi-step synthesis demonstrates the utility of this compound derivatives as intermediates for creating more complex molecules with potential biological activity.[1][2]
Experimental Workflow:
Caption: Synthetic pathway for 4-substituted-5-iodo-2-benzylthiopyrimidine analogs.
Detailed Protocol for Step 3 (Amination):
-
Dissolve 4-chloro-5-iodo-2-benzylthiopyrimidine (0.001 mol) in methanol (20 ml) and pyridine (0.5 ml).
-
Add the appropriate primary amine (0.001 mol) to the solution.
-
Reflux the reaction mixture for 4 hours on a steam bath.
-
Remove the excess methanol under reduced pressure.
-
Triturate the residue with a small amount of crushed ice to precipitate the product.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.[2]
Biological Context and Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not extensively documented, its core structure, pyrimidine, is a fundamental component of nucleotides and is central to the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA and is often dysregulated in cancer cells to support rapid proliferation.[4]
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway and its regulation.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[7][8] The synthesis of derivatives of this compound contributes to the exploration of this chemical space in the quest for novel drugs.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and applications of 5-Iodopyrimidine, a key building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound (CAS No. 31462-58-5), a halogenated pyrimidine derivative crucial for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial sourcing, key chemical properties, and established experimental protocols.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their offerings.
| Supplier | CAS Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Merck) | 31462-58-5 | ≥97% | 100 MG, 250 MG, 1 G | Offered through Aldrich Partner (Synthonix Corporation).[1] |
| Parchem | 31462-58-5 | - | Bulk and research quantities | A global supplier of specialty chemicals.[2] |
| Synblock | 31462-58-5 | ≥98% | - | Provides detailed product information including MSDS and NMR data.[3] |
| BLD Pharm | 31462-58-5 | - | Various sizes available for online order | Offers cold-chain transportation for the product.[4] |
| Sunway Pharm Ltd | 31462-58-5 | - | - | Lists various aliases for the compound.[5] |
| ChemScene | 31462-58-5 | ≥98% | - | Provides computational chemistry data and requires inquiry for purchase.[6] |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂ | [3][6] |
| Molecular Weight | 205.98 g/mol | [3][6] |
| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | [1] |
| IUPAC Name | This compound | [1][7] |
| InChI Key | DNWRLMRKDSGSPL-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NC=N1)I | [6][7] |
| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, sealed in dry | [1][4] |
Applications in Drug Discovery and Medicinal Chemistry
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[8][9][10] The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making this compound a valuable starting material in the synthesis of novel drug candidates.
Research has demonstrated the utility of this compound analogs in developing compounds with a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: 5-Iodo substituted pyrimidine analogs have been synthesized and evaluated for their antimicrobial and antifungal properties.[11][12][13]
-
Antiviral Activity: The 5-substituted pyrimidine scaffold is a known pharmacophore in antiviral drugs.[11][13]
-
Anticancer Agents: Pyrimidine-based compounds are extensively studied for their potential as anticancer drugs, targeting various kinases and cellular pathways.[8]
Experimental Protocols
The following sections detail synthetic procedures that utilize this compound derivatives, providing a foundation for researchers to build upon.
Synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine
This protocol describes the chlorination of a 5-iodo-2-benzylthiouracil derivative, a key step in the synthesis of various 4-substituted-5-iodopyrimidines.[11][12]
Materials:
-
5-iodo-2-benzylthiouracil (1)
-
Phosphorus oxychloride (POCl₃)
-
Ether
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Ice
Procedure:
-
A mixture of 5-iodo-2-benzylthiouracil (1) (0.01 mol) and POCl₃ (0.06 mol) is refluxed for 1 hour.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The reaction mixture is carefully poured into 200 ml of ice-cold water.
-
The resulting solid is extracted with ether (3 x 100 ml).
-
The combined ether extracts are washed sequentially with 5% aqueous NaHCO₃ solution (3 x 100 ml) and water (3 x 100 ml).
-
The organic layer is dried and the solvent is evaporated to yield 4-chloro-5-iodo-2-benzylthiopyrimidine (2).
General Procedure for the Synthesis of 4-amino-5-iodo-2-benzylthiopyrimidines
This protocol outlines the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with various amines to generate a library of 4-amino-5-iodopyrimidine analogs.[11]
Materials:
-
4-chloro-5-iodo-2-benzylthiopyrimidine (2)
-
Substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 4-chloro-5-iodo-2-benzylthiopyrimidine (2) (0.001 mol) in a suitable solvent such as ethanol is prepared.
-
The respective amine (0.001 mol) is added to the solution.
-
The reaction mixture is refluxed for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.
Caption: Synthetic workflow for the chlorination of 5-iodo-2-benzylthiouracil.
References
- 1. This compound | 31462-58-5 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. CAS 31462-58-5 | this compound - Synblock [synblock.com]
- 4. 31462-58-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:31462-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Structural Analysis of 5-Iodopyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 5-iodopyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of an iodine atom at the 5-position of the pyrimidine ring imparts unique physicochemical properties that influence their biological activity, making detailed structural elucidation crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.
This guide covers the key analytical techniques used for the structural characterization of this compound derivatives, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It presents a compilation of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways to serve as a valuable resource for researchers in the field.
Structural Characterization Techniques
The precise three-dimensional arrangement of atoms and the electronic environment of this compound derivatives are primarily determined using X-ray crystallography and NMR spectroscopy.
1.1. X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are critical for understanding intermolecular interactions in a crystal lattice.
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling constants (J) reveal through-bond connectivity between neighboring atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.
Quantitative Structural Data
The following tables summarize key quantitative data obtained from the structural analysis of representative this compound derivatives.
Table 1: Selected Crystallographic Data for 5-Iodouracil and 5-Iodocitosine
| Parameter | 5-Iodouracil | 5-Iodocitosine |
| Bond Lengths (Å) | ||
| C5-I | 2.08 - 2.11 | ~2.10 |
| C4-C5 | 1.34 - 1.36 | ~1.35 |
| C5-C6 | 1.43 - 1.45 | ~1.44 |
| N1-C2 | 1.37 - 1.39 | ~1.38 |
| C2-O2 | 1.22 - 1.24 | - |
| C2-N3 | 1.36 - 1.38 | ~1.37 |
| N3-C4 | 1.38 - 1.40 | ~1.39 |
| C4-O4 | 1.23 - 1.25 | - |
| C4-N4 | - | ~1.34 |
| C6-N1 | 1.37 - 1.39 | ~1.38 |
| Bond Angles (º) | ||
| I-C5-C4 | 118 - 120 | ~119 |
| I-C5-C6 | 120 - 122 | ~121 |
| C4-C5-C6 | 118 - 120 | ~119 |
| C5-C6-N1 | 121 - 123 | ~122 |
| C6-N1-C2 | 118 - 120 | ~119 |
| N1-C2-N3 | 114 - 116 | ~115 |
| C2-N3-C4 | 126 - 128 | ~127 |
| N3-C4-C5 | 114 - 116 | ~115 |
Note: The values presented are approximate ranges compiled from various crystallographic studies and may vary slightly depending on the specific crystal form and experimental conditions.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H6 | 7.5 - 8.5 | 140 - 150 |
| H1 (NH) | 10.0 - 12.0 | - |
| H3 (NH) | 10.0 - 12.0 | - |
| C2 | - | 150 - 165 |
| C4 | - | 160 - 175 |
| C5 | - | 65 - 75 |
| C6 | - | 140 - 150 |
Note: Chemical shifts are highly dependent on the solvent, concentration, and the nature of other substituents on the pyrimidine ring. The values provided are general ranges.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline generalized protocols for the key analytical techniques.
3.1. Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent or solvent mixture. Other methods like vapor diffusion or slow cooling may also be employed.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray data are collected at a specific temperature (often 100 K to reduce thermal vibrations) by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
3.2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of the proton signals.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired to identify the chemical shifts of the carbon atoms. Proton-decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy (if necessary): For complex molecules with overlapping signals in the 1D spectra, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC or HMBC (for ¹H-¹³C correlations) are performed to establish the complete molecular structure.
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to this compound derivatives.
4.1. Experimental Workflow for Structural Analysis
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules and approved drugs. The pyrimidine ring is a privileged structure in drug discovery, and the introduction of an aryl group at the C5 position can significantly modulate the biological activity of the resulting compound.
5-Iodopyrimidine is an excellent substrate for Suzuki coupling reactions due to the high reactivity of the carbon-iodine bond, which often leads to higher yields and milder reaction conditions compared to its bromo or chloro counterparts. These application notes provide detailed protocols for the Suzuki coupling of this compound with various arylboronic acids, a summary of reaction conditions, and an example of the application of the resulting 5-arylpyrimidine compounds in targeting the IRAK4 signaling pathway, a key regulator of the innate immune response.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of this compound and related halopyrimidines with various arylboronic acids. The selection of catalyst, base, and solvent is critical for achieving high yields and purity.
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids
| 5-Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | >90[1] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 80-95[2] |
| 5-Bromopyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | High[2] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (1.0 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 2 | 87-97[3] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (3.0 equiv) | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 80-85[3] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with or without water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
IRAK4 Signaling Pathway
5-Arylpyrimidines synthesized via Suzuki coupling are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5][6][7] Inhibition of IRAK4 is a promising therapeutic strategy for various inflammatory and autoimmune diseases.
Caption: Inhibition of the IRAK4 signaling pathway by 5-arylpyrimidine compounds.
References
- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
Sonogashira Coupling of 5-Iodopyrimidine: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it particularly valuable in the fields of medicinal chemistry and drug development.
The pyrimidine scaffold is a privileged heterocyclic motif found in the core structure of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the parent molecule. Consequently, the Sonogashira coupling of 5-halopyrimidines, particularly 5-iodopyrimidine due to its high reactivity, represents a key synthetic strategy for the generation of novel drug candidates and valuable intermediates for further molecular elaboration.
These application notes provide a comprehensive overview of the experimental conditions for the Sonogashira coupling of this compound with various terminal alkynes, complete with detailed protocols and data presented for easy comparison.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in cases where the presence of copper may lead to undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and its analogs with a variety of terminal alkynes. The reactivity of 2-benzyloxy-5-iodopyrimidine is noted to be comparable to that of this compound, providing a good indication of expected outcomes.[1]
Table 1: Sonogashira Coupling of 2-Benzyloxy-5-iodopyrimidine with Various Terminal Alkynes [1]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Table 2: General Conditions for Sonogashira Coupling of Iodopyridines
| Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | General Yield |
| Iodopyridines | Various | PdCl₂(PPh₃)₂ (5 mol%) / CuI (5 mol%) | Et₃N / DMF | 65 | Good to Excellent |
Table 3: Aqueous-Phase Sonogashira Coupling of 5-Iodo-2'-deoxyuridine
| Substrate | Terminal Alkyne | Catalyst System | Solvent | General Outcome |
| 5-Iodo-2'-deoxyuridine | Various | Pd(OAc)₂ / TXPTS / CuI | Aqueous | Efficient Synthesis |
Note: TXPTS = tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling at Room Temperature[1]
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.
Protocol 2: General Procedure for Sonogashira Coupling at Elevated Temperature[1]
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.
Mandatory Visualization
Caption: Generalized workflow for Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive substrates, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by running the reaction under strictly anaerobic conditions.
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[1]
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]
Conclusion
The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of a diverse array of 5-alkynylpyrimidines. These products serve as crucial building blocks in the development of novel therapeutic agents and other functional organic materials. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction conditions for specific substrate combinations is key to achieving high yields and purity.
References
Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopyrimidine nucleosides are versatile building blocks in medicinal chemistry, serving as key precursors for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The carbon-iodine bond at the C5 position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including aryl, alkynyl, and alkenyl groups. This functionalization has led to the discovery of potent antiviral and anticancer agents.[1][2] These analogs often exert their biological effects by acting as mimics of natural nucleosides, thereby interfering with DNA and RNA synthesis and repair mechanisms.[3][4] This document provides detailed application notes and protocols for the synthesis of nucleoside analogs derived from 5-iodopyrimidines, focusing on palladium-catalyzed cross-coupling reactions.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the modification of this compound nucleosides. The four most common methods employed are the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.
General Experimental Workflow
The synthesis and evaluation of nucleoside analogs from this compound generally follow a well-defined workflow, from the initial coupling reaction to biological screening.
Caption: General workflow for the synthesis and evaluation of 5-substituted pyrimidine nucleoside analogs.
Data Presentation: Comparison of Palladium-Catalyzed Coupling Reactions
The choice of coupling reaction can significantly impact the yield and substrate scope. The following table summarizes typical yields for various palladium-catalyzed cross-coupling reactions of 5-iodo-2'-deoxyuridine (5-IdU).
| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | THF/MeOH/H₂O | 55-70% | [5] |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Water (Microwave) | High | [5] | |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 76-94% | [2] |
| Heck | Acrylate | Pd(OAc)₂ | Water (Microwave) | 35-90% | |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | THF | 42-72% |
Biological Activity of Synthesized Nucleoside Analogs
The synthesized 5-substituted pyrimidine nucleoside analogs often exhibit significant anticancer and antiviral activities. The following tables summarize the in vitro cytotoxic and antiviral activities of selected compounds.
Table 1: Anticancer Activity of 5-Alkynyl-2'-deoxyuridine Analogs
| Compound | Substituent at C5 | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Ethynyl | MCF-7 (Breast) | 0.4 ± 0.3 | [2] |
| 2 | Ethynyl | MDA-MB-231 (Breast) | 4.4 ± 0.4 | [2] |
| 3 | Propargyl alcohol dicobalt hexacarbonyl | K562 (Leukemia) | ~9-50 | [1] |
| 4 | Butynol dicobalt hexacarbonyl | HeLa (Cervix) | ~14-90 | [1] |
Table 2: Antiviral Activity of 5-Substituted Nucleoside Analogs
| Compound | Substituent at C5 | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Idoxuridine | Iodo | Feline Herpesvirus | CRFK | 4.3 | [6] |
| 4'-thioIDU | Iodo (with 4'-thio sugar) | Vaccinia Virus | Human Cells | ~1 | |
| 4'-thioIDU | Iodo (with 4'-thio sugar) | Cowpox Virus | Human Cells | ~1 |
Mechanism of Action: Inhibition of DNA Polymerase
Many of the synthesized nucleoside analogs exert their biological effects by targeting viral or cellular DNA polymerases. After entering the cell, these analogs are phosphorylated by host or viral kinases to their triphosphate form. This active form then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain during replication. Incorporation of the nucleoside analog often leads to chain termination due to the absence of a 3'-hydroxyl group, or it can lead to a dysfunctional DNA, ultimately inhibiting viral replication or cancer cell proliferation.[3][4]
Caption: Mechanism of action of nucleoside analogs via inhibition of DNA polymerase.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxyuridine with Phenylboronic Acid
This protocol describes a microwave-assisted Suzuki-Miyaura coupling in water.[5]
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 equiv, 0.1 mol%)
-
Deionized water
-
Microwave vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add 5-iodo-2'-deoxyuridine, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate to the vial.
-
Add 2 mL of nitrogen-flushed deionized water.
-
Seal the vial and place it in the microwave reactor.
-
Stir the mixture and heat to 100°C for a specified time (e.g., 10 minutes), then increase the temperature to 200°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the crude residue with 1 M sodium hydroxide (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of 5-Phenyl-2'-deoxyuridine:
-
¹H NMR (500 MHz, MeOD): δ 7.46 (s, 1H), 6.31 (t, J = 7.1 Hz, 1H), 4.38 (ddd, J = 5.6, 3.8, 2.9 Hz, 1H), 3.90 (q, J = 3.4 Hz, 1H), 3.77 (dd, J = 11.9, 3.4 Hz, 1H), 3.72 (dd, J = 11.9, 3.8 Hz, 1H), 2.26 – 2.15 (m, 2H).
-
¹³C NMR (126 MHz, MeOD): δ 162.49, 151.04, 134.51, 120.74, 88.74, 86.20, 72.47, 63.04, 40.79.
-
ESI-MS [M+H]⁺: Calculated for C₁₅H₁₆N₂O₅: 305.11; Observed: 305.1.
Protocol 2: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine with a Terminal Alkyne
This protocol describes a chromatography-free synthesis of 5-alkynyl-2'-deoxyuridines.[2]
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add triethylamine and the terminal alkyne to the solution.
-
Add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into vigorously stirred water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and then with diethyl ether.
-
Dry the solid product under vacuum.
Protocol 3: Heck Alkenylation of 5'-O-DMTr-5-iodo-2'-deoxyuridine
This protocol describes the Heck alkenylation of a protected 5-iododeoxyuridine.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine (1.0 equiv)
-
Alkene (e.g., an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5'-O-DMTr-5-iodo-2'-deoxyuridine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous acetonitrile, followed by triethylamine and the alkene.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Stille Coupling of 5-Iodo-2'-deoxyuridine with an Organostannane
This protocol provides a general procedure for the Stille coupling of an aryl halide, which can be adapted for 5-iodo-2'-deoxyuridine.[6]
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 equiv)
-
Organostannane (e.g., vinyltributylstannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-iodo-2'-deoxyuridine, tetrakis(triphenylphosphine)palladium(0), and lithium chloride.
-
Add anhydrous THF via syringe.
-
Add the organostannane reagent dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
5-Iodopyrimidine: A Versatile Precursor for the Synthesis of Bioactive Molecules
Introduction: 5-Iodopyrimidine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules. The iodine atom at the 5-position of the pyrimidine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This reactivity has been extensively exploited in the development of novel therapeutic agents, including antiviral, anticancer, and kinase inhibitors. These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing this compound and summarize their biological activities.
Application in Antiviral Drug Discovery
5-Alkynylpyrimidines, readily synthesized from this compound via Sonogashira coupling, have emerged as a promising class of antiviral agents. The introduction of an alkyne moiety at the 5-position can significantly enhance the antiviral potency of the pyrimidine scaffold.
Table 1: Antiviral Activity of 5-Alkynylpyrimidine Derivatives
| Compound ID | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| AP-1 | Human Coronavirus 229E (HCoV-229E) | Plaque Reduction Assay | 10.5 | >100 | >9.5 |
| AP-2 | Poliovirus type 2 (PV-2) | Plaque Reduction Assay | 3.1[1] | 37.9[1] | 12.2 |
| AP-3 | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 12.2[2] | 230.7[2] | 18.9[2] |
Note: Data for illustrative purposes, compiled from analogous pyrimidine derivatives.
Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidines
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3][4][5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine.
Workflow for Sonogashira Coupling
Application in Anticancer Drug Discovery
The introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring through Suzuki-Miyaura coupling has yielded numerous potent anticancer agents. These compounds often exhibit their activity by inhibiting key enzymes involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of 5-Arylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay | GI50 (µM) |
| APy-1 | Human Colon Cancer (HCT-116) | SRB Assay | 0.47[7] |
| APy-2 | Human Breast Cancer (MCF-7) | SRB Assay | 0.62[7] |
| APy-3 | Human Liver Cancer (HepG2) | SRB Assay | 0.93[7] |
| APy-4 | Human Prostate Cancer (DU-145) | MTT Assay | 4.18 |
| APy-5 | Human Lung Cancer (A549) | MTT Assay | 5.98 |
Note: Data for illustrative purposes, compiled from analogous pyrimidine derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8][9][10][11][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 equiv) and ligand (if necessary).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
References
- 1. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. floxuridine.com [floxuridine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. Among the various positions on the pyrimidine ring, C5 is a particularly attractive site for modification.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds at the C5 position of pyrimidine. 5-Iodopyrimidine is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts. This reactivity allows for a broad range of coupling partners to be employed under relatively mild conditions.
These application notes provide detailed protocols and a summary of reaction conditions for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. The information presented is intended to serve as a practical guide for researchers in drug discovery and development to facilitate the synthesis of novel 5-substituted pyrimidine derivatives.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium(II) center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 5-halopyrimidines with various boronic acids. While specific data for this compound is limited in comparative tables, the reactivity of this compound is generally higher than that of 5-bromopyrimidine, often leading to higher yields and/or milder reaction conditions.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene | 100 | 8 | ~90 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | t-Amyl alcohol | 120 | 1 | High |
| 4 | Thiophen-2-boronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | 1,4-Dioxane | 95 | 16 | Good |
Note: Yields are representative and can vary based on the specific substrates and reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylpyrimidine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into the pyrimidine core, which are versatile handles for further synthetic transformations or can be key pharmacophores themselves.
Data Presentation: Representative Reaction Conditions and Yields
The following data for the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine provides a good indication of the expected outcomes for this compound, as their reactivity is comparable.[1]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85[1] |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82[1] |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92[1] |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90[1] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenylethynyl)pyrimidine.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the C5 position of the pyrimidine ring.
Data Presentation: General Reaction Conditions
| Parameter | General Condition |
| Alkene | Styrene, acrylates, acrylonitrile |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-140 °C |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vial
Procedure:
-
To a dry reaction vial, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the vial with a septum and purge with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-styrylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is invaluable for the synthesis of 5-aminopyrimidine derivatives, which are common motifs in kinase inhibitors and other biologically active molecules.
Data Presentation: General Reaction Conditions
The following table provides general conditions for the Buchwald-Hartwig amination of aryl iodides. These conditions can be adapted and optimized for this compound.
| Parameter | General Condition |
| Amine | Primary and secondary alkyl or aryl amines |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
To a dry sealed tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Seal the tube and purge with an inert gas.
-
Add a solution of this compound in anhydrous toluene, followed by morpholine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford 5-(morpholino)pyrimidine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. While the toxicity of organotin reagents is a concern, the reaction is tolerant of a wide range of functional groups and is a reliable method for C-C bond formation.
Data Presentation: General Reaction Conditions
| Parameter | General Condition |
| Organostannane | Aryl-, heteroaryl-, vinyl-, or alkynylstannanes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Solvent | Toluene, DMF, THF |
| Temperature | 80-120 °C |
| Additives | LiCl (can accelerate the reaction) |
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by tributyl(phenyl)stannane.
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse range of 5-substituted pyrimidines. The protocols and data presented in these application notes provide a solid foundation for researchers to employ these powerful transformations in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.
References
Application Notes and Protocols for C-N Bond Formation Reactions with 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Pyrimidine-containing compounds are of significant interest due to their prevalence in biologically active molecules, including many pharmaceuticals. 5-Iodopyrimidine is a key building block that allows for the introduction of nitrogen-containing substituents at the 5-position of the pyrimidine ring. This document provides detailed application notes and protocols for the two most prominent and effective methods for C-N bond formation using this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer a broad substrate scope and functional group tolerance, making them invaluable tools for the synthesis of a diverse range of 5-aminopyrimidine derivatives.
Key C-N Bond Formation Strategies
The primary methods for forging C-N bonds with this compound involve transition metal-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely employed method for coupling aryl halides with a broad range of amines, including primary and secondary aliphatic and aromatic amines.[1] Its mild reaction conditions and high functional group tolerance make it a preferred method in many synthetic campaigns.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction, the Ullmann condensation, is a classical method for C-N bond formation.[1] While traditionally requiring harsh reaction conditions, modern protocols have been developed that utilize ligands to facilitate the reaction under milder temperatures.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation of this compound with various amine coupling partners. These conditions are based on established literature precedents for similar aryl iodides and serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Hexylamine | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | K₃PO₄ (1.5) | t-BuOH | 80 | 16 | 75-85 |
| 4 | Indole | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ (2) | DMF | 120 | 24 | 70-80 |
Table 2: Copper-Catalyzed Ullmann Condensation of this compound
| Entry | Amine | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | 70-85 |
| 2 | Piperidine | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | DMF | 130 | 36 | 65-75 |
| 3 | Adamantylamine | CuI (10) | 2-isobutyrylcyclohexanone (20) | Cs₂CO₃ (2) | DMSO | 110 | 24 | 60-70 |
| 4 | Imidazole | Cu₂O (10) | None | K₂CO₃ (2) | NMP | 150 | 48 | 50-65 |
Experimental Protocols
The following are detailed, generalized protocols for the Buchwald-Hartwig amination and Ullmann condensation of this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the coupling of this compound with aniline using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv), this compound (1.0 mmol), and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL to achieve a concentration of 0.2 M) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylamino)pyrimidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with 4-Methoxyaniline
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with 4-methoxyaniline.
Materials:
-
This compound
-
4-Methoxyaniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sealed reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a sealable reaction vial, add CuI (e.g., 0.1 mmol, 10 mol%), L-proline (e.g., 0.2 mmol, 20 mol%), and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Addition of Reagents: Add this compound (1.0 mmol) and 4-methoxyaniline (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to the reaction vial.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 5-((4-methoxyphenyl)amino)pyrimidine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N coupling.
References
Application of 5-Iodopyrimidine in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-iodopyrimidine in medicinal chemistry. This versatile building block serves as a crucial starting material for the synthesis of a wide array of biologically active compounds, leveraging its reactivity in various cross-coupling reactions.
Introduction to this compound in Drug Discovery
This compound is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry. The iodine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This enables the synthesis of novel pyrimidine-based scaffolds with a broad spectrum of pharmacological activities, including antiviral and anticancer properties. The C-I bond is highly reactive, making this compound an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery.
Applications in Medicinal Chemistry
The this compound scaffold is a key component in the development of various therapeutic agents. Its derivatives have shown promise in several key areas:
-
Antiviral Agents: this compound nucleoside analogs, such as 5-iodo-2'-deoxyuridine (Idoxuridine), are known for their antiviral activity, particularly against herpes simplex virus (HSV).[1] These compounds act as thymidine analogs and are incorporated into viral DNA, leading to faulty replication and inhibition of viral proliferation.[1][2]
-
Anticancer Agents: The pyrimidine core is a common feature in many anticancer drugs. This compound serves as a precursor for the synthesis of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[3][4] By functionalizing the 5-position, medicinal chemists can design potent and selective inhibitors of various cancer-related signaling pathways.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives and the yields of key synthetic transformations.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference Cell Line(s) |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus (HSV) | Varies by strain | Vero, etc. |
| Pyrimidine derivatives | VEGFR-2 Kinase Inhibition | 21 nM - 60.83 nM | HUVEC, HCT-116 |
| 4-amino-5-((aryl-[1,1'-biphenyl]-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one | HIV-1 and HIV-2 Replication | >1.63 µM | MT-4 |
| Reaction Type | Substrates | Catalyst/Conditions | Yield (%) |
| Suzuki-Miyaura | 5-Bromopyrimidine + Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, 1,4-Dioxane/H₂O, 80-90 °C | 80-95[5] |
| Sonogashira | 4-Iodotoluene + Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina, THF-DMA 9:1, 80 °C | 60[6] |
| Buchwald-Hartwig | Aryl halide + Amine | "XantPhos Pd G3", DBU, MeCN/PhMe, 140 °C | High[7] |
Signaling Pathways and Mechanisms of Action
Antiviral Mechanism of 5-Iodo-2'-deoxyuridine (Idoxuridine)
5-Iodo-2'-deoxyuridine (Idoxuridine) is a nucleoside analog that interferes with viral DNA replication. Once inside a host cell, it is phosphorylated to its active triphosphate form by both host and viral kinases.[2] This triphosphate analog then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by viral DNA polymerase.[1] The presence of the bulky iodine atom in the DNA strand leads to mispairing and structural distortions, ultimately inhibiting viral replication.[1]
References
- 1. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
The Strategic Role of 5-Iodopyrimidine in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocols for Researchers in Drug Discovery
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural similarity to the adenine core of ATP allows for competitive binding to the ATP-binding site of kinases, making it a privileged starting point for inhibitor design. The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. Among the various halogenated pyrimidines, 5-iodopyrimidine emerges as a highly versatile and reactive building block for the synthesis of a diverse array of kinase inhibitors. The iodine atom at the C5 position serves as a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This reactivity is often superior to that of its bromo and chloro counterparts, leading to higher yields and milder reaction conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Key Synthetic Applications of this compound
The C-I bond in this compound is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst. This enhanced reactivity is particularly advantageous in Suzuki-Miyaura and Sonogashira coupling reactions, which are fundamental transformations in the synthesis of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the this compound and a terminal alkyne. The resulting alkynylpyrimidines are valuable intermediates that can be further elaborated or can themselves be part of the final pharmacophore, providing rigidity and specific geometries for optimal binding.
Case Study: Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the TLR/IL-1R signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a promising therapeutic target.
Recent drug discovery efforts have identified potent IRAK4 inhibitors based on a 5-aryl-2,4-diaminopyrimidine scaffold. The synthesis of these inhibitors effectively utilizes 2,6-dichloro-5-iodopyrimidine as a key starting material. The choice of the 5-iodo substituent over a 5-bromo substituent was critical for achieving higher yields in the subsequent Suzuki coupling step, highlighting the synthetic advantage of using this compound derivatives.[1]
Signaling Pathway
Experimental Protocols
The synthesis of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors involves a multi-step sequence, with a key Suzuki coupling reaction to introduce the aryl group at the C5 position.
Protocol 1: Synthesis of 4-((1S,2S,3R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylamino)-2,6-dichloro-5-iodopyrimidine
This protocol describes the initial nucleophilic aromatic substitution (SNAr) reaction.
-
Materials:
-
(1S,2S,3R,4R)-Bicyclo[2.2.1]hept-5-en-2-amine
-
2,4,6-trichloro-5-iodopyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-en-2-amine in acetonitrile, add sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Add a solution of 2,4,6-trichloro-5-iodopyrimidine in acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling to Synthesize 4-((1S,2S,3R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylamino)-2-chloro-5-(3-fluorophenyl)pyrimidine
This protocol details the key Suzuki coupling step.[1]
-
Materials:
-
4-((1S,2S,3R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylamino)-2,6-dichloro-5-iodopyrimidine
-
(3-Fluorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
-
Procedure:
-
In a reaction vessel, combine 4-((1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-en-2-ylamino)-2,6-dichloro-5-iodopyrimidine, (3-fluorophenyl)boronic acid, and sodium carbonate.
-
Add a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 10 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80 °C and stir for 4 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data
The synthesized 5-aryl-2,4-diaminopyrimidine compounds demonstrated potent inhibition of IRAK4. The selectivity against other kinases, such as TAK1, was also evaluated to assess the inhibitor's specificity.
| Compound ID | R Group (at C2) | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) |
| 15 | Pyrrolidin-1-yl | 10 | 1,200 |
| 23 | Morpholino | 25 | 1,500 |
| 24 | 4-Methylpiperazin-1-yl | 30 | 800 |
| 26 | (S)-3-Fluoropyrrolidin-1-yl | 8 | >10,000 |
| 27 | (R)-3-Hydroxypyrrolidin-1-yl | 12 | 5,000 |
Data adapted from "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors".[1]
General Protocols for Other Kinase Inhibitor Scaffolds
While the above case study focuses on IRAK4 inhibitors, the synthetic utility of this compound is broadly applicable to the synthesis of other classes of kinase inhibitors. The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings that can be adapted for various kinase inhibitor scaffolds.
Protocol 3: General Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound derivative
-
Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
-
Procedure:
-
Combine the this compound derivative, boronic acid/ester, and base in a reaction vessel.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 4: General Sonogashira Coupling of this compound
-
Materials:
-
This compound derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
Dissolve the this compound derivative and terminal alkyne in the solvent in a reaction vessel.
-
Add the base and copper(I) iodide.
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of diverse and potent inhibitor libraries. The successful synthesis of highly selective IRAK4 inhibitors using a this compound derivative underscores the strategic advantage of this starting material in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to leverage the unique properties of this compound in the design and synthesis of the next generation of targeted kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines from 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-arylpyrimidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of an aryl group at the 5-position of the pyrimidine ring can significantly modulate the pharmacological properties of a molecule. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for the synthesis of these valuable compounds from 5-halopyrimidines. This document provides detailed protocols for the synthesis of 5-arylpyrimidines from 5-iodopyrimidine, with a focus on the widely-used Suzuki-Miyaura and Stille cross-coupling reactions.
Core Synthetic Methodologies
The two primary methods for the synthesis of 5-arylpyrimidines from this compound are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions are catalyzed by palladium complexes and offer broad substrate scope and good to excellent yields.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. It is often the preferred method due to the low toxicity of the boron-containing reagents and byproducts.[1]
-
Stille Coupling: This reaction couples this compound with an organostannane reagent, such as an aryltributylstannane. The Stille coupling is known for its excellent functional group tolerance and often proceeds under neutral conditions.[1][2] However, the high toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures.[1]
Comparative Overview: Suzuki-Miyaura vs. Stille Coupling
The choice between the Suzuki-Miyaura and Stille coupling depends on several factors, including the nature of the substrates, functional group tolerance, and considerations regarding toxicity and waste disposal.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acids or esters | Arylstannanes |
| Toxicity | Low toxicity of reagents and byproducts | High toxicity of organotin reagents and byproducts[1] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, K₃PO₄) | Often proceeds under neutral conditions |
| Byproduct Removal | Boronic acid byproducts are generally water-soluble and easily removed | Tin byproducts can be challenging to remove completely |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups | Excellent, tolerates a wide range of functional groups[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 5-Arylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophen-2-ylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL per 1 mmol of this compound) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylpyrimidine.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylpyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyrimidine | 80-92 |
| 3 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)pyrimidine | 75-88 |
| 4 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)pyrimidine | 70-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Stille Synthesis of 5-Arylpyrimidines
This protocol provides a general procedure for the palladium-catalyzed Stille coupling of this compound with various arylstannanes. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound
-
Aryltributylstannane (e.g., Phenyltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Ethyl acetate
-
Celite
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) via syringe.[1] Then, add the aryltributylstannane (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir under the inert atmosphere.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.[1]
-
Filtration: Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-arylpyrimidine.
Quantitative Data for Stille Coupling:
| Entry | Arylstannane | Product | Yield (%) |
| 1 | Phenyltributylstannane | 5-Phenylpyrimidine | 80-90 |
| 2 | (4-Methoxyphenyl)tributylstannane | 5-(4-Methoxyphenyl)pyrimidine | 78-88 |
| 3 | (Thiophen-2-yl)tributylstannane | 5-(Thiophen-2-yl)pyrimidine | 72-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Palladium-Catalyzed Synthesis of 5-Arylpyrimidines
Caption: General experimental workflow for the synthesis of 5-arylpyrimidines.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Sonogashira Reaction with 5-Iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring through the Sonogashira cross-coupling reaction is a pivotal transformation in the synthesis of novel drug candidates. This reaction creates a stable carbon-carbon bond between the sp²-hybridized carbon of 5-iodopyrimidine and the sp-hybridized carbon of a terminal alkyne. The resulting 5-alkynylpyrimidines are valuable building blocks for the development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[1][3]
The Sonogashira reaction is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it an indispensable tool in modern organic synthesis and drug discovery.[4][5] These application notes provide detailed experimental protocols and reaction data for the Sonogashira coupling of this compound with various terminal alkynes.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. The substrate used in these examples is 2-benzyloxy-5-iodopyrimidine; its reactivity is comparable to this compound, and these results provide a good indication of the expected outcomes.
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Data adapted from a representative Sonogashira coupling with a 2-benzyloxy-5-iodopyrimidine substrate, which exhibits comparable reactivity to this compound.[1]
Experimental Protocols
Two general protocols are provided below for the Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 is suitable for many terminal alkynes under mild, room temperature conditions. Protocol 2 is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for a wide range of terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[1]
Protocol 2: Procedure at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[1]
Mandatory Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
Simplified Catalytic Cycles of the Sonogashira Reaction
Caption: Simplified catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Iodopyrimidine Suzuki coupling
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately improving reaction yields and outcomes.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter in a question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low yields in the Suzuki coupling of this compound can stem from several sources. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to interact with the catalyst are key considerations. Here are the initial checkpoints:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Quality: Verify the purity and stability of your this compound and the boronic acid or ester. Boronic acids, in particular, can be susceptible to degradation over time, especially through protodeboronation.[2]
-
Base and Solvent Choice: The selection of the base and solvent system is critical and often substrate-dependent. The base activates the boronic acid for transmetalation, and the solvent influences the solubility of all components and the reaction kinetics.[3][4]
Q2: I'm observing significant formation of a biaryl byproduct derived from my boronic acid. What is causing this and how can I minimize it?
This side product is the result of homocoupling , where two molecules of the boronic acid react with each other.[1]
-
Primary Cause: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote this undesired reaction.
-
Troubleshooting Steps:
-
Rigorous Degassing: Employ robust degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[5]
-
Inert Atmosphere: Ensure your reaction vessel is properly sealed and maintained under a positive pressure of high-purity argon or nitrogen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes be advantageous over a Pd(II) source that requires in situ reduction.
-
Q3: My starting this compound is being consumed, but I'm isolating a significant amount of unsubstituted pyrimidine. What is this side reaction?
This is likely due to a side reaction known as dehalogenation , where the iodine atom is replaced by a hydrogen atom.
-
Possible Mechanism: After the initial oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated pyrimidine. Potential hydride sources include impurities in the reagents or solvents, or even the solvent itself under certain conditions.
-
Troubleshooting Steps:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and ensure your reagents are free of potential hydride-donating impurities.
-
Optimize Reaction Conditions: Screening different bases and ligands may help to favor the desired cross-coupling pathway over dehalogenation. In some cases, using a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to avoid debromination in related heterocyclic systems.[6][7]
-
Q4: The boronic acid appears to be degrading during the reaction, leading to low yields. How can I address this?
The degradation of the boronic acid, known as protodeboronation , is a common challenge, especially with heteroaryl boronic acids.[1] In this process, the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.
-
Contributing Factors: This side reaction is often promoted by the presence of water or other protic sources in combination with the base.[2]
-
Troubleshooting Steps:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[1]
-
Anhydrous Conditions: If using a boronic acid, switching to anhydrous reaction conditions can significantly suppress protodeboronation.[2]
-
Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]
-
Q5: The nitrogen atoms in the pyrimidine ring seem to be inhibiting my reaction. What is the mechanism of this inhibition and how can it be overcome?
The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, a phenomenon known as catalyst poisoning .[1] This coordination can stabilize the palladium complex, making it less reactive and hindering its participation in the catalytic cycle.[1]
-
Troubleshooting Steps:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can help to prevent the pyrimidine nitrogen from coordinating to the palladium center due to steric hindrance and can also accelerate the desired catalytic steps.
-
Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can maintain a low concentration of the heterocycle, thereby minimizing its inhibitory effect on the catalyst.[1]
-
Catalyst and Ligand Screening: There is no universal set of conditions for Suzuki couplings. A screening of different palladium precatalysts and ligands is often necessary to find the optimal combination for this specific substrate.
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling. The following tables summarize quantitative data from studies on similar heterocyclic systems to guide your optimization process.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [8] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | Good | [9] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O (10:1) | 100 | Substrate Dependent | |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Dioxane/H₂O (5:1) | 120 (Microwave) | High (Avoids debromination) | [6][7] |
Table 2: Effect of Base on Yield
| Base | Solvent | Catalyst | Temperature (°C) | Relative Yield | Reference |
| K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 70-80 | Good | [8] |
| K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 100 | Moderate to Good | [10] |
| Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | 100 | Superior | [3][9] |
| NaOH | MeOH/H₂O (3:2) | Pd(II) complex | - | High | [4] |
Table 3: Effect of Solvent on Yield
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | Good | [8] |
| THF/H₂O (4:1) | Various | Various | 75-120 | Often effective | [5] |
| Toluene/H₂O | Various | Various | Reflux | Common biphasic system | [5] |
| DMF | KF | Pd₂(dba)₃/P(t-Bu)₃ | - | Can prevent ester cleavage | [11] |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 (Microwave) | 80 | [12] |
Experimental Protocol: General Procedure for this compound Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.[13]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling with 5-Iodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Sonogashira coupling of 5-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?
A1: The most prevalent side reactions are the homocoupling of the terminal alkyne (also known as Glaser coupling) to form a symmetrical diyne, and the dehalogenation of this compound, where the iodine atom is replaced by a hydrogen atom.[1][2]
Q2: What causes the homocoupling of the terminal alkyne (Glaser coupling)?
A2: The primary causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[3] The copper acetylide intermediate, which is key to the Sonogashira reaction, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the undesired diyne byproduct.[3]
Q3: How can I minimize or prevent the homocoupling of the alkyne?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[3]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[4]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling. For instance, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to about 2%.[3]
Q4: What leads to the dehalogenation of this compound?
A4: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur under the reaction conditions. This side reaction can be influenced by the choice of base, solvent, and temperature. For instance, in some cases, brominated aromatic hydrocarbons have been shown to be more prone to dehalogenation and hydrogenation in Sonogashira coupling compared to their iodinated counterparts, although this can be substrate-dependent.[5]
Q5: How can I minimize the dehalogenation of this compound?
A5: To minimize dehalogenation, consider the following adjustments:
-
Use a milder base: A less aggressive base may reduce the incidence of hydrodehalogenation.[2]
-
Lower the reaction temperature: Higher temperatures can sometimes promote dehalogenation.[2]
-
Optimize the catalyst system: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired 5-alkynylpyrimidine | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources. |
| Impure starting materials | Purify this compound and the terminal alkyne before use. Ensure solvents are anhydrous and degassed. | |
| Inappropriate reaction conditions | For the electron-deficient this compound, the reaction may require milder conditions. Start with room temperature and gradually increase if necessary. Ensure the base is dry and used in appropriate excess.[4] | |
| Significant formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of inert gas throughout the reaction. |
| High copper catalyst loading | Reduce the amount of copper(I) iodide or consider a copper-free protocol. | |
| High concentration of terminal alkyne | Add the terminal alkyne to the reaction mixture slowly via a syringe pump. | |
| Presence of dehalogenated pyrimidine | Base is too strong or reaction temperature is too high | Use a milder base (e.g., triethylamine instead of a stronger amine base). Lower the reaction temperature. |
| Catalyst system favors dehalogenation | Screen different palladium catalysts and phosphine ligands. | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient reagents | Ensure the stoichiometry of the alkyne and base is correct (typically a slight excess of the alkyne and 2-3 equivalents of the base). |
Data Presentation: Reaction Conditions and Product Distribution
The following table summarizes representative reaction conditions for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While specific quantitative data for this compound side products is not extensively documented in a single source, the data for the structurally similar 2-benzyloxy-5-iodopyrimidine provides a good indication of expected outcomes.[2]
| 5-Halopyrimidine | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 12 | 85 | <5 |
| 2-Benzyloxy-5-iodopyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 12 | 82 | <5 |
| 2-Benzyloxy-5-iodopyrimidine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 12 | 90 | <5 |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 3 | 78 | Not Reported |
| 5-Bromopyrimidine | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 6 | 75 | Not Reported |
Note: Yields are for isolated products. Conditions are generalized and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is a general procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF or DMF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours. For less reactive alkynes or if using DMF, heating to 60-80 °C may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 5-Iodopyrimidine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-iodopyrimidine derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from closely related impurities. | - Optimize TLC: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔRf > 0.2) between your product and impurities.[1] - Gradient Elution: If a single solvent system is ineffective, employ a gradient elution. Start with a less polar solvent and gradually increase the polarity to better resolve compounds.[1] |
| Column Overloading: Applying too much crude product relative to the amount of stationary phase leads to broad, overlapping bands. | - Reduce Load: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for difficult separations. - Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Pre-adsorb the crude mixture onto a small amount of silica gel and load the resulting powder onto the column. | |
| Product Decomposition on the Column | Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds, a known issue with some halogenated heterocyles. | - Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (TEA) or another suitable base.[2] - Alternative Stationary Phase: Consider using a less acidic or basic stationary phase such as neutral alumina or Florisil.[3] Always test compound stability on a small scale with the chosen stationary phase first. |
| Product Streaking or Tailing on TLC/Column | Compound is a Basic Amine: The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, causing streaking. | - Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as 0.1-2% triethylamine or ammonia in methanol, into the mobile phase to suppress these interactions.[2] |
| Compound is too Polar: Highly polar compounds may interact very strongly with the silica gel, leading to tailing. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in dichloromethane/methanol) in your eluent system. - Consider Reversed-Phase: For very polar derivatives, reversed-phase chromatography, where the stationary phase is nonpolar, may be a more suitable option. | |
| Product Elutes Too Quickly (High Rf) or Not at All (Low Rf) | Incorrect Eluent Polarity: The mobile phase is either too strong (polar) or too weak (non-polar). | - Adjust Polarity: For high Rf values, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). For low Rf values, increase the eluent polarity. An ideal Rf on TLC for column chromatography is typically between 0.2 and 0.4.[1] |
| Low or No Recovery of Product | Decomposition on Column: As mentioned above, the compound may have degraded on the silica gel. | - Test Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot (decomposition product) appears. |
| Compound is too Dilute: The fractions may contain the product, but at a concentration too low to be detected by TLC. | - Concentrate Fractions: Combine and concentrate the fractions you expect to contain your product and re-analyze by TLC. | |
| Product is Insoluble/Precipitated on Column: The compound may have crashed out of solution at the top of the column. | - Improve Solubility: Use a stronger solvent to dissolve the sample for loading, and consider dry loading if solubility is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A common starting point for many organic compounds, including pyrimidine derivatives, is a mixture of hexane and ethyl acetate. For more polar 5-iodopyrimidines, a system of dichloromethane and methanol is often effective.[1][4] It is crucial to first determine the optimal solvent ratio using TLC to achieve an Rf value between 0.2 and 0.4 for your target compound.[1]
Q2: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica is a common problem for acid-sensitive compounds. You have several options:
-
Use Deactivated Silica Gel: You can "neutralize" the silica by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample.[2]
-
Switch to Alumina: Alumina is a basic stationary phase and can be a good alternative for compounds that are unstable on silica.
-
Try Florisil: Florisil is a neutral magnesium silicate that can be effective for the purification of halogenated compounds and other polar molecules.[3][5]
Q3: I see significant streaking when I run a TLC of my crude this compound derivative. Will this be a problem on the column?
A3: Yes, streaking on the TLC plate is a strong indicator that you will have poor separation and band broadening on your column. This is often due to the basic nature of the pyrimidine interacting with the acidic silica. Adding a small amount (0.1-2%) of triethylamine or a few drops of ammonium hydroxide to your eluent can often resolve this issue by neutralizing the active sites on the silica gel.[2]
Q4: How much silica gel should I use for my purification?
A4: The amount of silica gel depends on the difficulty of the separation. A general guideline is to use a weight ratio of silica gel to crude sample of 30:1 to 50:1. For very easy separations, a ratio of 10:1 to 20:1 may suffice, while for very difficult separations, a ratio of 100:1 or higher might be necessary.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) before placing it on top of the column. This is particularly useful when your compound is not very soluble in the initial, less polar eluent of your chromatography. It helps to ensure that the sample is introduced to the column as a narrow, concentrated band, which improves separation.
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a this compound Derivative
This protocol provides a general procedure for the purification of a moderately polar this compound derivative using standard silica gel.
-
Solvent System Selection:
-
Using TLC, identify a mobile phase that provides an Rf value of ~0.2-0.4 for the desired compound and good separation from impurities. A dichloromethane/methanol system is often a good starting point.[4] For basic compounds showing streaking, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.
-
If using a gradient elution, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This protocol describes how to prepare deactivated silica gel for the purification of compounds that are prone to degradation on a standard silica column.
-
Prepare a Basic Eluent: Prepare your chosen eluent system (e.g., 98:2 hexane:ethyl acetate) and add 1-3% triethylamine.
-
Pack the Column: Pack the column with silica gel using the basic eluent as described in Protocol 1.
-
Flush the Column: Elute the packed column with one full column volume of the basic eluent. Discard this initial eluate. The silica gel is now deactivated.
-
Run the Chromatography: Proceed with loading your sample and running the column as described in Protocol 1. You can use either the basic eluent system or your original, neutral eluent system for the separation.
Quantitative Data Summary
The following tables provide examples of solvent systems used for the purification of pyrimidine derivatives. The optimal ratio will depend on the specific derivative being purified and should be determined by TLC analysis.
Table 1: Normal-Phase Solvent Systems
| Compound Polarity | Example Solvent System | Typical Ratio (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many derivatives. |
| Medium to High | Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds.[4] |
| Basic Compounds | Dichloromethane / Methanol / Triethylamine | 95:4.5:0.5 | The addition of a base prevents streaking. |
Table 2: Alternative Stationary Phases
| Stationary Phase | Properties | Suitable for... |
| Alumina (Neutral or Basic) | Less acidic than silica | Acid-sensitive compounds, basic amines. |
| Florisil® | Neutral Magnesium Silicate | Halogenated compounds, polar molecules.[3][5] |
| Reversed-Phase Silica (C18) | Nonpolar | Highly polar, water-soluble compounds. |
Visualizations
Caption: Workflow for purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Technical Support Center: Recrystallization of 5-Substituted Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-substituted pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of 5-substituted pyrimidines.
Issue 1: The compound does not crystallize upon cooling.
-
Question: I have dissolved my 5-substituted pyrimidine in a hot solvent, but no crystals have formed after cooling the solution to room temperature and even in an ice bath. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here are some potential causes and their solutions:
-
The solution is not supersaturated: You may have used too much solvent.
-
Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool slowly again. If this fails, the solvent can be removed completely by rotary evaporation, and you can restart the recrystallization with less solvent.[1]
-
-
The chosen solvent is too good: The compound might be too soluble in the solvent, even at low temperatures.
-
Solution: Select a different solvent where your compound has high solubility at high temperatures but low solubility at colder temperatures.[1] You may need to experiment with various solvents or solvent mixtures.
-
-
Nucleation is inhibited: The formation of initial seed crystals is not occurring.
-
Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.[1]
-
Solution 2: Seeding. Add a tiny crystal of the pure 5-substituted pyrimidine (a "seed crystal") to the solution to initiate crystallization.[1]
-
Solution 3: Evaporation. Dip a glass stirring rod into the solution and let the solvent evaporate from the rod, leaving a thin residue of microcrystals. Re-introducing this rod into the solution can induce crystallization.[1]
-
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: When I cool the hot solution of my 5-substituted pyrimidine, it forms an oil instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some common causes and solutions:
-
High solubility in the chosen solvent: The compound is too soluble in the selected solvent.
-
Cooling the solution too quickly: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[1]
-
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Ensure your starting material is as pure as possible before recrystallization. It may be necessary to perform another purification step, such as column chromatography.[1]
-
-
Issue 3: The crystals form too quickly.
-
Question: As soon as I remove the flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?
-
Answer: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.
-
Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will keep the compound in solution for a longer period during cooling, promoting slower and more selective crystal formation.[1]
-
Recrystallization Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during the recrystallization of 5-substituted pyrimidines.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my 5-substituted pyrimidine?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good starting point is to test small amounts of your compound in various solvents to observe its solubility at room temperature and when heated. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[1]
Q2: What is the impact of the 5-position substituent on solvent choice?
A2: The nature of the substituent at the 5-position significantly influences the polarity of the molecule and thus its solubility.
-
Halogens (F, Cl, Br, I): These substituents increase the molecular weight and can alter the polarity. For instance, 5-bromopyrimidine is soluble in organic solvents like ethanol and acetone but only sparingly soluble in water.
-
Alkyl groups (e.g., methyl): These groups decrease the polarity of the molecule, generally making it more soluble in less polar organic solvents.
-
Nitro groups (NO2): The nitro group is strongly electron-withdrawing and increases the polarity of the pyrimidine ring, which may necessitate more polar solvents for recrystallization.
-
Cyano (CN) or Carbonyl (e.g., acetyl) groups: These groups also increase the polarity of the molecule.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). The solution is then allowed to cool slowly to induce crystallization.
Q4: My 5-substituted pyrimidine is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A4: For compounds that are only soluble in high-boiling point solvents, a technique called anti-solvent vapor diffusion can be very effective. In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will diffuse into the solution in the vial, decreasing the solubility of the compound and promoting the slow growth of high-quality crystals.
Data Presentation
| 5-Substituent | Compound Example | Common Recrystallization Solvents/Solubility |
| Bromo | 5-Bromopyrimidine | Soluble in ethanol and acetone; sparingly soluble in water. |
| Chloro | 2-Chloropyrimidine-5-carboxylate | Soluble in methanol. |
| Fluoro | 5-Fluorouracil | Low solubility in water; slightly soluble in methanol and acetone; DMSO is a good solvent. |
| Iodo | 2,4-Dichloro-5-iodopyrimidine | No specific recrystallization solvent data found; general pyrimidine solvents may be applicable. |
| Methyl | 5-Methylpyrimidine | Soluble in polar solvents like water and alcohols. |
| Nitro | 4,6-Dichloro-5-nitropyrimidine | Soluble in chloroform, ethyl acetate, methanol, and toluene. |
| Ethoxycarbonyl | 5-Ethoxycarbonyl-pyrimidines | Benzene-acetone (1:1), ethanol.[2] |
| Hydroxymethyl | 5-Hydroxymethylpyrimidines | Methanol.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility for the 5-substituted pyrimidine is identified.
-
Dissolution: Place the crude 5-substituted pyrimidine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the compound just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, it is necessary to perform a hot gravity filtration. To do this, preheat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice-water bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This protocol is used when a suitable single solvent cannot be found.
-
Dissolution: Dissolve the crude 5-substituted pyrimidine in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Iodopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the cross-coupling of 5-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
A1: Low yields in cross-coupling reactions involving this compound can be attributed to several factors. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2] Additionally, suboptimal reaction conditions, such as an inappropriate choice of catalyst, ligand, base, or solvent, can significantly hinder the reaction's efficiency.[1][3] Side reactions like hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the coupling partners can also consume starting materials and reduce the desired product's yield.[4]
Q2: I am observing significant hydrodehalogenation of my this compound starting material. How can this be minimized?
A2: Hydrodehalogenation is a common side reaction. To minimize it, consider the following strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[4]
-
Base Selection: The choice of base is critical. Screening different bases, such as switching from a stronger base to a weaker one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be beneficial.[5][6]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the cross-coupling reaction.[6]
Q3: What are the key factors to consider when selecting a catalyst and ligand for coupling with this compound?
A3: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki couplings, catalyst systems known to be effective with aryl chlorides, which can be similarly challenging, are a good starting point. These often involve a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[3] The goal is to use a ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle while minimizing side reactions.[4]
Q4: How do I choose the optimal base and solvent for my this compound cross-coupling reaction?
A4: The base and solvent system plays a significant role in reaction efficiency.[1] The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[3] For Suzuki reactions, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[6] The solvent should be chosen to ensure the solubility of all reaction components. Common solvents include 1,4-dioxane, toluene, and DMF.[1][3] For some reactions, aqueous solvent mixtures can be beneficial.[7]
Q5: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are possible and can be advantageous in certain situations to avoid issues related to copper toxicity or difficult removal of copper byproducts. These protocols often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted this compound and/or the boronic acid derivative.
-
Low isolated yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst | Use a pre-activated palladium(0) source or ensure efficient in-situ reduction of a palladium(II) precatalyst. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[8] | The active catalyst is a Pd(0) species. Oxygen can deactivate the catalyst.[8] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][9] | These ligands can stabilize the palladium center and facilitate the catalytic cycle with electron-deficient heteroaryl halides. |
| Suboptimal Base | Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][3] | The base is critical for the formation of the reactive boronate species required for transmetalation.[8] |
| Poor Solvent Choice | Try different solvents or solvent mixtures, such as 1,4-dioxane/water, toluene, or DMF.[1][3] | The solvent must solubilize all reaction components for the reaction to proceed efficiently. |
| Low Reaction Temperature | Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.[8] | Higher temperatures can overcome the activation energy for challenging cross-coupling reactions. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in Sonogashira reactions of 5-Iodopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions involving 5-iodopyrimidine.
Troubleshooting Guide: Preventing Homocoupling
This guide addresses common issues related to the formation of undesired alkyne homocoupling (Glaser coupling) products.
Q1: My reaction is primarily yielding the homocoupled diyne from my terminal alkyne. What are the most likely causes?
A1: The formation of homocoupled byproducts is a prevalent side reaction in Sonogashira couplings. The principal causes are typically the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen, leading to the unwanted product.[1] Key factors that promote homocoupling include:
-
Presence of Oxygen: Rigorous exclusion of air is critical as oxygen promotes the oxidative dimerization of copper acetylides.[3][4]
-
High Copper Catalyst Loading: While often necessary for the reaction, excessive amounts of copper(I) can accelerate the rate of homocoupling.[1]
-
Slow Cross-Coupling Rate: If the desired reaction between this compound and the terminal alkyne is slow, the alkyne has a greater opportunity to homocouple.[1][5] This can be due to factors such as an inactive palladium catalyst or challenging substrates.[1]
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[1]
Q2: How can I modify my reaction conditions to suppress homocoupling?
A2: Several strategies can be employed to minimize the formation of the Glaser byproduct:
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[2] While this might necessitate higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[6]
-
Ensure Anaerobic Conditions: It is crucial to thoroughly degas all solvents and reagents.[1] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the mixture.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[3]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Q3: I am performing a copper-free Sonogashira reaction but still observing homocoupling. Why is this occurring?
A3: Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on glassware surfaces, which may be sufficient to catalyze Glaser coupling.[1] Additionally, under specific conditions, a palladium-mediated homocoupling pathway can also occur.[7] To mitigate this, it is recommended to use high-purity reagents and consider acid-washing glassware to remove any trace metals.[1]
Q4: Can the choice of ligands, bases, or solvents affect the extent of homocoupling?
A4: Yes, the selection of these components is critical.
-
Ligands: The choice of phosphine ligand on the palladium catalyst can influence the degree of homocoupling.[3] Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[3][8] However, the optimal ligand is often dependent on the specific substrate, and screening different ligands may be necessary.[3]
-
Bases: The base is necessary for the deprotonation of the terminal alkyne. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines such as triethylamine.[4][5]
-
Solvents: The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. For less reactive aryl halides, a more polar aprotic solvent like DMF may be beneficial.[9] The combination of a solvent like toluene with an amine base is also a common practice.[5]
Frequently Asked Questions (FAQs)
Q5: What is homocoupling in the context of Sonogashira reactions?
A5: Homocoupling, also referred to as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[3] This undesired reaction consumes the alkyne, reducing the yield of the intended cross-coupled product and complicating purification.[4]
Q6: Why is this compound used, and does its reactivity affect homocoupling?
A6: The pyrimidine structure is significant in medicinal chemistry.[9] Introducing an alkynyl group at the 5-position can greatly alter a molecule's biological activity.[9] The reactivity of halopyrimidines generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[10] While this compound is highly reactive, which is favorable for the desired cross-coupling, a slow reaction for any reason can still provide an opportunity for the alkyne to homocouple.[5][10]
Q7: Are there any alternative reaction atmospheres that can reduce homocoupling?
A7: Yes, some studies have shown that using a dilute hydrogen atmosphere (e.g., 10-40% hydrogen in nitrogen or argon) can significantly reduce the amount of homocoupled byproduct to as low as 2%.[11] This reducing atmosphere helps to scavenge residual oxygen.[11]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[3]
Reagent Preparation:
-
Ensure all solvents (e.g., toluene) are anhydrous and have been degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[3]
-
The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).[3]
-
Add the base (e.g., K₃PO₄, 2.0 equiv).[3]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[3]
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 equiv) dropwise via syringe over a period of 30 minutes.[3]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.[3]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling under a Reducing Atmosphere
This protocol utilizes a dilute hydrogen atmosphere to suppress oxygen-mediated homocoupling.[11]
Reagent Preparation:
-
Prepare a gas mixture of 10% hydrogen in nitrogen.
-
Degas all solvents and liquid reagents by bubbling the H₂/N₂ mixture through them for 20-30 minutes.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).[11]
-
Seal the flask, then evacuate and backfill with the H₂/N₂ gas mixture three times.[11]
Reaction Execution:
-
Add the degassed solvent (e.g., acetonitrile) and base (e.g., piperidine or triethylamine).[11]
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction at the appropriate temperature (e.g., 80 °C) under the H₂/N₂ atmosphere.
-
Monitor the reaction by TLC or GC/MS.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
Data Presentation
Table 1: Effect of Reaction Conditions on Homocoupling of Phenylacetylene with an Aryl Halide.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 75 | 15 | [10] |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | <5 | |
| 3 | PdCl₂(PPh₃)₂ / CuI (H₂/N₂ atm) | Piperidine | CH₃CN | 80 | 94 | ~2 | [11] |
| 4 | Pd(PPh₃)₄ | Et₃N | THF | 80 | 85 | 10 |
Visualizations
Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
Technical Support Center: Palladium Catalyst Removal from 5-Arylpyrimidine Products
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 5-arylpyrimidine products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my 5-arylpyrimidine product?
A1: Palladium is a heavy metal with documented toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities in drug products to ensure patient safety.[1] Beyond toxicity, residual palladium can interfere with downstream chemical reactions, compromise the stability of the final compound, and affect the accuracy of biological assays.[2]
Q2: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: According to ICH Q3D guidelines, palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[1] For a typical maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm (µg/g) in the final API.[1]
Q3: What are the most common methods for removing residual palladium?
A3: The primary methods involve adsorption, crystallization, and extraction.
-
Adsorption: This is the most common approach, utilizing materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, which are typically silica-based or polymer-based materials functionalized with thiol, amine, or thiourea groups.[3][4]
-
Crystallization: Purifying the 5-arylpyrimidine product through crystallization can be effective, as palladium impurities often remain in the mother liquor.
-
Filtration: For heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black, simple filtration through an agent like Celite® can be an effective initial step.[5]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic-soluble product, sometimes facilitated by a chelating agent.
Q4: How do I choose the best palladium removal method for my 5-arylpyrimidine?
A4: The optimal method depends on several factors: the specific structure and properties of your 5-arylpyrimidine (solubility, stability, potential for chelation), the form of the palladium residue (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous), and the solvent system used. The decision-making process can be guided by a systematic approach, as illustrated in the diagram below.
Caption: Decision logic for selecting a palladium removal strategy.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High palladium levels remain after scavenger treatment. | 1. Incorrect Scavenger Choice: The scavenger is not effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)).2. Insufficient Scavenger: Not enough equivalents of scavenger were used relative to the palladium catalyst.[3]3. Strong Product Chelation: The 5-arylpyrimidine, being an N-heterocycle, may form a stable complex with palladium, preventing its capture.[1][3]4. Suboptimal Conditions: Temperature or reaction time may be insufficient for effective scavenging.[3] | 1. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, DMT) to find the most effective one.[3]2. Increase Equivalents: Increase the scavenger loading to 5-10 equivalents relative to the initial palladium charge.[3]3. Disrupt Chelation: Try changing the solvent or adding a competing ligand before introducing the scavenger.[3]4. Optimize Conditions: Increase the scavenging time (e.g., 16-24 hours) and/or temperature (e.g., 35-50°C) and monitor progress.[3][6] |
| Significant product loss after using activated carbon. | 1. Non-specific Adsorption: Activated carbon has a high surface area and can adsorb the desired product along with the palladium.[3] | 1. Optimize Carbon Loading: Use the minimum amount of activated carbon required (start with 5-10 wt% relative to the crude product) by performing a small-scale trial.[3]2. Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the carbon surface.[1]3. Consider Alternatives: If product loss remains high, switch to a more selective silica-based scavenger, which often results in higher product recovery.[7][8] |
| The product color is not indicative of palladium content. | 1. Colored Impurities: The color may be from organic byproducts, not palladium.2. Colloidal Palladium: Highly dispersed, fine palladium particles may not be visible. | 1. Rely on Analysis: Do not use color as a final purity check. Always use a quantitative analytical method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[9]2. Analytical Confirmation: Submit samples for ICP-MS analysis to get an accurate reading of palladium levels.[10] |
| Recrystallization is not reducing palladium levels sufficiently. | 1. Co-crystallization: Palladium complexes may be co-crystallizing with your product.2. High Solubility: The palladium species may be highly soluble in the crystallization solvent, but still partition into the solid phase. | 1. Use Additives: Add a chelating agent (e.g., N-acetylcysteine, thiourea) to the crystallization mixture to keep the palladium complex soluble in the mother liquor.[10]2. Anti-Solvent Crystallization: Consider an anti-solvent crystallization approach after a scavenger treatment.[4] |
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data from various studies, providing a comparison of different palladium removal strategies.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenger Loading | Conditions | Substrate Type | Reference |
| SiliaMetS Thiol | 1,300 | 2 | 50 wt% | THF/H₂O, 35°C, 17h | Naphthalenopiperazine | [6] |
| SiliaMetS Thiol | 1,668 | 70 | 0.6 w/w | MEK, 50°C, 4h | N-2 Intermediate | [9] |
| SEM26 | 1,668 | 20 | 0.6 w/w | MEK, 50°C, 4h | N-2 Intermediate | [9] |
| MP-TMT | 330 | ~20 | 0.20 wt | DMF, RT, overnight | c-Met Kinase Inhibitor | [4] |
| N-Acetyl Cysteine | 8,600 | 975 | Aqueous Wash | 30-40°C, 64h | API Intermediate | [5] |
Table 2: Activated Carbon vs. Functionalized Silica
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Product Recovery | Reference |
| Activated Carbon (Darco KB-B) | 300 | <1 | 0.2 wt, THF, 45°C, 18h | 97% | [4] |
| Activated Carbon | 500 | ~65 (13% left) | 2 g / 10 mL, EtOAc, 16h | 46% | [7] |
| SiliaMetS Thiol | 2,400 | ≤16 | 10 wt% | - | High |
| ISOLUTE Si-Thiol | 500 | <9 | 0.2 g / 10 mL, EtOAc, 16h | ~100% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
This protocol is a general guideline for a batch scavenging process.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Methodology:
-
Dissolution: Dissolve the crude 5-arylpyrimidine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a moderate concentration.[1]
-
Scavenger Addition: Add the selected silica-based scavenger, such as SiliaMetS Thiol. A common starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[11]
-
Stirring: Stir the mixture vigorously. While many scavengers work at room temperature, efficiency can often be improved by heating to 35-50°C.[6][9] A typical treatment time is between 4 and 24 hours.[3][9]
-
Filtration: Once the scavenging is complete, filter the mixture through a fritted funnel or a pad of Celite® to remove the solid scavenger.[3]
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to ensure it meets the required specification (<10 ppm).[1][10]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This protocol is suitable when product loss is determined to be acceptable.
Methodology:
-
Dissolution: Dissolve the crude 5-arylpyrimidine product in a suitable organic solvent (e.g., THF, Toluene).[12]
-
Carbon Addition: Add powdered activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.[3]
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 45°C) for 1-4 hours.[3][4]
-
Filtration: Filter the mixture through a thick pad of Celite® (2-3 cm) to completely remove the fine carbon particles. A 0.45 µm membrane filter can be used for a final polish if needed.
-
Washing: Thoroughly wash the Celite®/carbon pad with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Submit the final product for ICP-MS analysis to quantify residual palladium.[12]
Protocol 3: Analysis of Palladium Content by ICP-MS
Accurate quantification of palladium is essential.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the purified 5-arylpyrimidine product (e.g., 50 mg) into a vessel suitable for digestion.[13]
-
Microwave Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 3:1 v/v).[13] Digest the sample in a closed-vessel microwave digestion system according to a validated program (e.g., ramp to 200°C and hold for 30 minutes).[14] This process destroys the organic matrix, leaving the palladium in an aqueous, ionic form.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the concentration into the linear range of the instrument.
-
Instrumental Analysis: Analyze the diluted sample using a calibrated Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The instrument is calibrated using certified palladium standards.[15] The high sensitivity of ICP-MS allows for detection limits in the parts-per-billion (ppb) range, which is well below the required ppm limits for APIs.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onyxipca.com [onyxipca.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. cphi-online.com [cphi-online.com]
- 10. arborassays.com [arborassays.com]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. benchchem.com [benchchem.com]
- 13. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 15. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 16. researchgate.net [researchgate.net]
Stability and storage conditions for 5-Iodopyrimidine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and use of 5-Iodopyrimidine in common synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid this compound is stable under normal handling and storage conditions. For optimal shelf life, it should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.
Q2: What are the recommended conditions for storing stock solutions of this compound?
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Its solubility in other common organic solvents like ethanol and Tetrahydrofuran (THF) is not extensively documented in publicly available sources. It is advisable to perform a small-scale solubility test before preparing a large-volume solution.
Q4: What are the main safety precautions when handling this compound?
A: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of recommended conditions.
| Condition | Solid this compound | Stock Solutions (General Guidance) |
| Temperature | 2-8°C (Refrigerator)[2] | -20°C for short-term (up to 1 month) |
| Light | Protect from light[2] | Store in amber or foil-wrapped vials |
| Atmosphere | Store in a dry, tightly sealed container | Store under an inert atmosphere (e.g., Argon, Nitrogen) |
| Incompatibilities | Strong oxidizing agents, heat, sparks, and open flames[1] | Oxygen and moisture can promote degradation |
Note: Specific quantitative stability data for this compound in various solvents is limited. The recommendations for stock solutions are based on general laboratory best practices for similar compounds.
Experimental Protocols
This compound is a key building block in cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Sonogashira couplings, adapted for the higher reactivity of the iodo-substituent.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of 5-arylpyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvents (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-95°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general method for the synthesis of 5-alkynylpyrimidines.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80°C, depending on the reactivity of the alkyne. Given the higher reactivity of this compound, starting at room temperature is advisable.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Sonogashira Coupling
References
Identifying byproducts in 5-Iodopyrimidine reactions by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 5-iodopyrimidine by NMR spectroscopy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on identifying potential byproducts through NMR analysis.
Q1: My ¹H NMR spectrum shows more signals than expected for my desired 5-arylpyrimidine product. What are the likely byproducts?
A: In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, several byproducts can form alongside your desired 5-arylpyrimidine. The most common culprits are:
-
Dehalogenated Pyrimidine: This is the result of the iodine atom at the 5-position being replaced by a hydrogen atom.
-
Homocoupling Product (5,5'-Bipyrimidine): This occurs when two molecules of this compound react with each other.
-
Unreacted this compound: Incomplete reactions will show signals from the starting material.
Q2: How can I distinguish the desired product from these byproducts in the ¹H NMR spectrum?
A: The chemical shifts and coupling patterns of the pyrimidine ring protons are key identifiers. Below is a table summarizing typical ¹H NMR chemical shifts for the starting material, a representative desired product (5-phenylpyrimidine), and the common byproducts.
Q3: I see some unfamiliar peaks in my ¹³C NMR spectrum. What are the expected chemical shifts for the byproducts?
A: The ¹³C NMR spectrum can provide confirmatory evidence for the presence of byproducts. The table below outlines the approximate ¹³C NMR chemical shifts for the key compounds.
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-2 | H-4 / H-6 | Other Key Signals |
| This compound (Starting Material) | ~9.1 | ~8.8 | - |
| 5-Phenylpyrimidine (Desired Product) | ~9.28 | ~8.77 | ~8.11-7.51 (m, Phenyl-H) |
| Pyrimidine (Dehalogenation) | ~9.26 | ~8.78 | ~7.36 (t, H-5)[1] |
| 5,5'-Bipyrimidine (Homocoupling) | ~9.0 (approx.) | ~8.6 (approx.) | Symmetrical molecule, fewer signals than unsymmetrical products. |
| (Approximated from 2,2'-bipyridine-5,5'-dicarbonitrile) | ~8.97 | ~8.64 / ~8.14 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-4 / C-6 | C-5 | Other Key Signals |
| This compound (Starting Material) | ~160 | ~158 | ~95 | - |
| 5-Phenylpyrimidine (Desired Product) | ~159 | ~157 | ~134 | ~131-127 (Phenyl-C) |
| Pyrimidine (Dehalogenation) | ~158 | ~157 | ~122 | - |
| 5,5'-Bipyrimidine (Homocoupling) | ~157 (approx.) | ~152 / ~140 (approx.) | ~121 (approx.) | Symmetrical molecule. |
| (Approximated from 2,2'-bipyridine-5,5'-dicarbonitrile) | ~157.0 | ~152.1 / ~140.5 | ~110.7 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of 5-phenylpyrimidine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add palladium(II) acetate (0.02 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.
Materials:
-
Purified reaction product (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool
Procedure:
-
Weigh 5-20 mg of the purified solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Visualizations
Caption: Suzuki-Miyaura reaction pathway and common side reactions.
Caption: Troubleshooting workflow for identifying byproducts by ¹H NMR.
References
Improving the regioselectivity of reactions with 5-Iodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the regioselectivity of reactions involving 5-iodopyrimidine and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity a common challenge with substituted pyrimidines?
A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. However, the C5 position is the most electron-rich and is typically targeted by electrophiles.[1] When multiple reactive sites are present, such as in di- or tri-halogenated pyrimidines, controlling the reaction to occur at a single desired position can be challenging. Selectivity is influenced by a combination of electronic effects, steric hindrance, leaving group ability, and the specific reaction conditions employed.[1][2]
Q2: In a pyrimidine ring with multiple halogen substituents, including a 5-iodo group, which position is generally most reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, Stille, etc.), the reactivity of the carbon-halogen bond is paramount for the initial oxidative addition step. The bond strength follows the order C-I < C-Br < C-Cl. Consequently, the weaker C-I bond is more reactive and will preferentially undergo oxidative addition with the palladium(0) catalyst.[3] Therefore, in a molecule like 5-bromo-2-iodopyrimidine or 2-chloro-5-iodopyrimidine, the cross-coupling reaction is highly selective for the C5 position.[4][5]
Q3: How can I functionalize the C5 position if it's unreactive towards nucleophiles?
A3: Since the C5 position is electron-rich, it is not susceptible to direct nucleophilic attack. To functionalize this site, you can use electrophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.[1] A common strategy is to first introduce a halogen, like iodine, at the C5 position via electrophilic iodination.[6][7] This this compound derivative can then serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.[1]
Q4: Can the choice of catalyst and ligand influence which position reacts?
A4: Absolutely. While the inherent reactivity of the C-I bond is the primary driver for selectivity, the catalyst and ligand system can fine-tune or even reverse regioselectivity in certain cases. The steric and electronic properties of the ligand coordinated to the palladium center play a critical role.[8] For instance, in di-iodinated purines (a related heterocyclic system), using a monodentate ligand like PPh₃ favored Sonogashira coupling at the C2-I bond, whereas using bidentate or electron-rich monodentate ligands switched the selectivity to the C8-I bond.[9] Similar ligand-dependent selectivity has been observed in couplings of dichloropyridazines.[3][10]
Troubleshooting Guides for Cross-Coupling Reactions
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound derivatives.
Issue 1: Lack of Regioselectivity (Reaction at undesired positions)
If you are using a di- or poly-halogenated pyrimidine and observing a mixture of products, consider the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Strategy | Rationale |
|---|---|---|
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and increase incrementally if the reaction is too slow.[3] | Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Br or C-Cl bonds, leading to a loss of selectivity.[3] |
| Overly Active Catalyst System | Switch to a less reactive palladium catalyst or a different phosphine ligand. For example, compare a highly active catalyst like Pd(t-Bu₃P)₂ with a more standard one like Pd(PPh₃)₄.[3][11] | A very active catalyst may not effectively differentiate between the C-I and other C-halogen bonds, especially at elevated temperatures.[3] |
| Incorrect Stoichiometry | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the coupling partner (e.g., boronic acid, organostannane).[8] | A large excess of the coupling partner can drive the reaction towards double or multiple couplings, particularly if the initial product is still reactive.[8] |
| Ligand Choice | Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, X-Phos, S-Phos, bulky N-heterocyclic carbenes).[8][12] | The ligand influences the reactivity and stability of the palladium complex, which directly impacts the selectivity of the oxidative addition step.[9] |
Issue 2: Low Yield or Incomplete Reaction
If the desired regioselective reaction is proceeding but the yield is poor, the following factors may be at play.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Strategy | Rationale |
|---|---|---|
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Maintain a strictly inert atmosphere (Argon or Nitrogen).[8][11] | Oxygen and water can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[8] |
| Ineffective Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N). The choice of base can be critical, especially in Suzuki and Sonogashira reactions.[3][11] | The base plays a crucial role in the transmetalation step (Suzuki) or in deprotonating the terminal alkyne (Sonogashira). Its strength and solubility can significantly affect the reaction rate.[3] |
| Poor Solubility | Choose a solvent or solvent mixture in which all reactants and the catalyst are soluble at the reaction temperature. | Poor solubility of any component can lead to a sluggish or incomplete reaction. |
| Insufficient Catalyst Loading | If other optimizations fail, consider increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[3] | While higher catalyst loading is less economical, it can sometimes overcome issues related to slow kinetics or partial catalyst deactivation.[3] |
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The appearance of undesired side products can compete with the formation of the desired cross-coupled product.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Strategy | Rationale |
|---|---|---|
| Homocoupling of Boronic Acid (Suzuki) | Rigorously degas all solvents and reagents. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ instead of a Pd(II) source. Add the boronic acid slowly to the reaction mixture.[8] | Oxygen can promote the oxidative homocoupling of boronic acids. Keeping the instantaneous concentration of the boronic acid low can disfavor this bimolecular side reaction.[8] |
| Homocoupling of Alkyne (Sonogashira) | Ensure a strictly inert atmosphere. Adjust the ratio of the palladium catalyst and copper(I) co-catalyst. Consider running the reaction under copper-free conditions.[8] | This side reaction, known as Glaser coupling, is often catalyzed by copper(I) salts in the presence of oxygen.[8] |
| Hydrodehalogenation (Protodehalogenation) | Ensure reagents are pure and anhydrous. Lower the reaction temperature. Use a less electron-rich phosphine ligand. | This side reaction replaces the halogen with a hydrogen atom and is often promoted by trace amounts of water or other proton sources, especially at higher temperatures. |
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyrimidines
This table summarizes representative outcomes for the Suzuki-Miyaura coupling, highlighting the preferential reactivity at the C-I bond.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Selectivity/Yield | Ref |
| 5-Bromo-2-iodopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 2-(4-Methoxyphenyl)-5-bromopyrimidine | >95% Selectivity | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.25 | 4-Phenyl-2-chloropyrimidine | 89% Yield (C4 selective) | [13] |
| 2-Chloro-5-iodopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME | 85 | 12 | 2-Chloro-5-arylpyrimidine | C5 Selective | [1] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C5
This protocol is adapted for the selective coupling at the C5-iodo position of a dihalopyrimidine.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the this compound substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).[4][11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at C5
This protocol is for the selective coupling of a terminal alkyne at the C5-iodo position.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the this compound substrate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Amine: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Reactivity hierarchy in Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine [pubmed.ncbi.nlm.nih.gov]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-bromopyrimidine and 5-iodopyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries, the choice of starting materials is critical to the success of a reaction. This guide provides an objective comparison of two common building blocks, 5-bromopyrimidine and 5-iodopyrimidine, in the context of palladium-catalyzed Suzuki coupling reactions.
The selection of the halogen on the pyrimidine ring significantly influences reactivity, reaction conditions, and overall yield, making a comparative understanding essential for strategic synthetic planning. While direct, side-by-side experimental comparisons under identical conditions are not extensively documented in the literature, a robust performance comparison can be extrapolated from well-established principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions.[1]
Executive Summary
In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of the aryl halide is a critical factor. The generally accepted order of reactivity is I > Br > Cl.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Consequently, this compound is expected to be more reactive than 5-bromopyrimidine, generally leading to higher yields under milder conditions and in shorter reaction times.
Performance Comparison: 5-bromopyrimidine vs. This compound
The following table summarizes the expected and reported performance characteristics of 5-bromopyrimidine and this compound in Suzuki coupling reactions. The data is compiled from general principles of reactivity and specific examples found in the literature.
| Feature | This compound | 5-bromopyrimidine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 60-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials. |
| Catalyst Loading | Generally lower | May require higher loading | The higher reactivity of this compound can often be leveraged by using a lower concentration of the palladium catalyst. |
| Yields | Generally higher | Moderate to high | Milder reaction conditions and faster reaction times with this compound often translate to higher product yields and fewer side products. |
| Cost | Generally higher | More cost-effective | 5-bromopyrimidine is typically less expensive than its iodo- counterpart, which can be a significant factor in large-scale synthesis. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic procedures. The following are representative protocols for Suzuki coupling reactions with 5-bromopyrimidine and a generalized protocol for this compound, which can be adapted for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
This protocol is a generalized procedure based on commonly reported conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a generalized procedure based on the expected higher reactivity of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
A suitable solvent system (e.g., Toluene/Water or THF/Water)
Procedure:
-
In a reaction vessel, dissolve this compound and the arylboronic acid in the organic solvent.
-
Add the aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing the Chemical Logic
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 5-bromopyrimidine and this compound in Suzuki coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive coupling partner due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. This makes it ideal for reactions requiring mild conditions, lower catalyst loadings, or when dealing with less reactive boronic acids. Conversely, 5-bromopyrimidine is a more cost-effective option and is often suitable for many applications, although it may require more forcing conditions to achieve comparable yields to its iodo- counterpart. For drug development and other applications where high yields and mild conditions are paramount, the higher cost of this compound may be justified. For large-scale synthesis where cost is a primary driver, optimizing the reaction conditions for 5-bromopyrimidine may be the more prudent approach.
References
A Comparative Guide to 5-Halopyrimidines in C-N Bond Formation for Researchers
For researchers, scientists, and drug development professionals, the strategic formation of carbon-nitrogen (C-N) bonds with pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. 5-Halopyrimidines serve as versatile building blocks in this endeavor, with the choice of halogen significantly influencing reactivity and dictating the optimal synthetic strategy. This guide provides an objective comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodopyrimidines in C-N bond formation, supported by experimental data to inform substrate selection and reaction optimization.
The reactivity of 5-halopyrimidines is primarily governed by the nature of the carbon-halogen (C-X) bond and the chosen reaction mechanism. Two principal pathways for C-N bond formation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
In palladium-catalyzed cross-coupling reactions, the reactivity of the 5-halopyrimidine is largely dependent on the C-X bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, 5-iodopyrimidines are the most reactive substrates, often requiring milder conditions, while 5-chloropyrimidines are more challenging to activate.[1] 5-Fluoropyrimidines are generally unreactive in these cross-coupling reactions.[1]
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Toluene | 100 | - | 92 |
| 4-Fluoroaniline | Pd₂(dba)₃ / Ligand 2 | K₃PO₄ | Toluene | 100 | - | 95 |
| Morpholine | Pd₂(dba)₃ / Ligand 3 | NaOtBu | Toluene | 100 | - | 85 |
| Aniline | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | - | 87 |
| (Data extrapolated from a study on the first Pd-catalyzed amination of 5-bromopyrimidine. Ligands 1, 2, and 3 represent different bulky, electron-rich biaryl phosphine ligands.) |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of 5-halopyrimidines in SNAr reactions is dominated by the electronegativity of the halogen, following the general trend: F > Cl ≈ Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom at the 5-position more electrophilic and susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism, where the first step, the formation of a Meisenheimer complex, is typically rate-determining. The high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction.
| Halogen | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Relative Rate |
| F | Piperidine | NMP | 100-150 | Minutes to Hours | Highest |
| Cl | Piperidine | NMP | 150 | Hours | Moderate |
| Br | Piperidine | NMP | >150 | Longer | Low |
| I | Piperidine | NMP | >150 | Longest | Lowest |
| (This table is a qualitative representation based on established principles of SNAr reactivity, as direct side-by-side kinetic data for all four 5-halopyrimidines is not available in a single study.) |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine
A dried Schlenk tube is charged with Pd₂(dba)₃ (palladium precursor), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed toluene is then added, followed by 5-bromopyrimidine and the corresponding amine. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoropyrimidine
To a solution of 5-fluoropyrimidine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is added the amine nucleophile (typically 1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) if the amine is used as its salt. The reaction mixture is heated to the required temperature (ranging from 100 to 180 °C) and stirred for the necessary duration. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and water is added to precipitate the product or to allow for extraction with an organic solvent. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by column chromatography or recrystallization to afford the desired 5-aminopyrimidine.
Visualizing Reaction Pathways and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for C-N Coupling
Caption: General experimental workflow for C-N bond formation.
References
5-Iodopyrimidine in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of building blocks is a critical decision influencing the efficiency and success of synthesizing novel kinase inhibitors. This guide provides an objective comparison of 5-iodopyrimidine with other 5-halopyrimidines, focusing on their efficacy in kinase inhibitor synthesis, supported by experimental data and detailed protocols.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. Halogenated pyrimidines, particularly at the 5-position, serve as versatile precursors for introducing molecular diversity through various cross-coupling reactions.
Comparative Efficacy of 5-Halopyrimidines in Synthesis
The reactivity of 5-halopyrimidines in widely-used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, generally follows the order of I > Br > Cl. This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in this compound facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo and chloro counterparts.
While direct head-to-head comparative studies under identical conditions are not extensively documented in publicly available literature, the established principles of chemical reactivity provide a strong basis for performance expectation.
Table 1: Theoretical Performance Comparison of 5-Halopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 5-Bromopyrimidine | 5-Chloropyrimidine |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temperature | Lower (e.g., RT - 80°C) | Moderate (e.g., 80 - 110°C) | Higher (e.g., >100°C) |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Catalyst Loading | Potentially lower | Standard | Often higher/more specialized |
| Potential for Side Reactions | Higher potential for homocoupling | Debromination at high temperatures | Generally fewer side reactions |
Impact on Kinase Inhibitor Potency
The choice of the halogen at the 5-position can also influence the biological activity of the final kinase inhibitor. While the halogen itself is often replaced during synthesis, the synthetic route enabled by the specific halogen can allow for the introduction of a wider variety of chemical moieties, which in turn can affect the inhibitor's potency and selectivity.
Table 2: Examples of Potent Kinase Inhibitors with a Substituted Pyrimidine Scaffold
| Inhibitor Class | Target Kinase | IC50 (nM) | Precursor Scaffold (if specified) |
| Pyrazolopyrimidine | CDK7 | 3.2[1] | Not specified |
| 2,4-Diaminopyrimidine | CDK7 | 7.21[1] | 5-Bromopyrimidine derivative[2] |
| Pyridinylimidazole | p38 MAPK | 500-1000[1] | Not specified |
| 5-Cyanopyrimidine derivative | p38α MAP Kinase | Low nanomolar | 5-Cyanopyrimidine |
| 2-aminopyrimidine derivative | EGFRdel19/T790M/C797S | Significant anti-proliferative activity | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key cross-coupling reactions used in the synthesis of kinase inhibitors, with a focus on halogenated pyrimidines.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-90°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of a this compound Derivative
This protocol describes the Sonogashira coupling of a this compound derivative with a terminal alkyne.[3]
Materials:
-
2-Benzyloxy-5-iodopyrimidine (as a representative substrate)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling an inert gas through the solution.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of a halopyrimidine.
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine)
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the halopyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture is typically quenched and worked up to isolate the aminated product.
Visualizing Key Processes
To better understand the workflows and signaling pathways involved, the following diagrams are provided.
Conclusion
This compound stands out as a highly reactive and efficient building block for the synthesis of kinase inhibitors. Its superior performance in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and potentially higher yields, makes it an attractive choice for complex molecule synthesis. While direct comparative biological data is limited, the synthetic advantages of this compound enable the exploration of a broader chemical space, which is crucial for the discovery of novel and potent kinase inhibitors. The provided protocols and comparative analysis serve as a valuable resource for researchers in the strategic design and execution of their synthetic routes towards new therapeutic agents.
References
- 1. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Methods for 5-Alkynylpyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an alkynyl group at the 5-position of a pyrimidine ring is a critical transformation in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antiviral agents. The Sonogashira cross-coupling reaction has traditionally been the go-to method for this C(sp²)-C(sp) bond formation. However, the classical Sonogashira protocol is not without its drawbacks, primarily the use of a copper(I) co-catalyst, which can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and introduces challenges in purification, particularly for pharmaceutical applications where residual metal contamination is a significant concern.
This guide provides a comparative overview of alternative methods to the traditional Sonogashira coupling for the synthesis of 5-alkynylpyrimidines, focusing on copper-free and phosphine-free systems. We present a summary of quantitative data, detailed experimental protocols for key methods, and a visualization of the catalytic pathways.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the performance of the traditional Sonogashira coupling against prominent copper-free and phosphine-free alternatives for the synthesis of 5-alkynylpyrimidines and related structures.
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N | THF | Room Temp. | 3 | ~95 | [1] |
| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | Room Temp. | 2 | 92 | [2] |
| Microwave-Assisted Copper-Free | Pd(OAc)₂ (2 mol%) in [C₈mim][NTf₂] | Et₃N | Solvent-free | 50 | 0.5 | 98 | [3][4] |
| Phosphine-Free Sonogashira | Pd₂(dba)₃ (0.5 mol%) | K₃PO₄·7H₂O | EtOH/H₂O (3:1) | 80 | 1-3 | 85-95 | [5] |
Experimental Protocols
Protocol 1: Traditional Sonogashira Coupling of 5-Bromopyrimidine
This protocol is a general procedure for the coupling of 5-bromopyrimidine with a terminal alkyne using a traditional palladium-copper catalyst system.[1]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol details a room-temperature, copper-free Sonogashira coupling using a monoligated palladium precatalyst.[2]
Materials:
-
Aryl bromide (e.g., 3,5-dimethoxyphenyl bromide) (0.5 mmol)
-
Terminal alkyne (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %)
-
1,2,2,6,6-Pentamethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Inert gas (Argon)
Procedure:
-
In a glovebox, to a vial equipped with a stir bar, add the aryl bromide, the palladium precatalyst P2, and DMSO.
-
Add the terminal alkyne and the base (TMP).
-
Seal the vial and stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by GC-MS or LC-MS. For the specified substrates, the reaction typically reaches completion within 2 hours.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
Protocol 3: Microwave-Assisted, Solvent- and Copper-Free Sonogashira Coupling
This protocol describes a rapid and efficient microwave-assisted Sonogashira coupling in an ionic liquid, eliminating the need for both copper and traditional organic solvents.[3][4]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (0.2 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][NTf₂]) (0.5 mL)
-
Triethylamine (Et₃N) (0.5 mmol)
-
Microwave reactor vial
Procedure:
-
To a Pyrex tube suitable for microwave synthesis, add the aryl bromide, phenylacetylene, Pd(OAc)₂, [C₈mim][NTf₂], and triethylamine.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 50 °C for 30 minutes with vigorous stirring.
-
After cooling to room temperature, add hexane (5 mL) to extract the product.
-
Repeat the extraction with hexane four more times.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Protocol 4: Phosphine-Free Sonogashira Coupling of Aryl Iodides
This protocol outlines a simple and efficient phosphine-free Sonogashira coupling reaction in an aqueous medium under aerobic conditions.[5]
Materials:
-
Aryl iodide (0.5 mmol)
-
Terminal alkyne (0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 mol%)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O) (1.0 mmol)
-
Ethanol and Water (3:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl iodide, terminal alkyne, Pd₂(dba)₃, and K₃PO₄·7H₂O.
-
Add the ethanol/water (3:1) solvent mixture.
-
Heat the reaction mixture to 80 °C and stir under air.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycles for the traditional copper-catalyzed Sonogashira reaction and the copper-free alternative.
Caption: Catalytic cycles for traditional and copper-free Sonogashira couplings.
Conclusion
The development of alternative methodologies to the classical Sonogashira coupling offers significant advantages for the synthesis of 5-alkynylpyrimidines, particularly in the context of drug discovery and development. Copper-free methods eliminate the issue of alkyne homocoupling and simplify product purification by reducing heavy metal contamination. Furthermore, advancements such as microwave-assisted and phosphine-free systems contribute to greener, more efficient, and cost-effective synthetic routes. While the traditional Sonogashira reaction remains a powerful tool, the alternative methods presented here provide a valuable and often superior toolkit for the modern medicinal chemist. The choice of method will ultimately depend on the specific substrate, desired scale, and purity requirements of the target 5-alkynylpyrimidine.
References
A Comparative Analysis of Catalysts for the Functionalization of 5-Iodopyrimidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active compounds. Among the various halogenated pyrimidines, 5-iodopyrimidine stands out as a versatile building block, amenable to a range of cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly impacting yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficiency of a catalytic system is dependent on a multitude of factors including the metal center, the choice of ligand, the base, and the solvent. Below is a summary of the performance of various palladium, nickel, and copper-based catalysts in key cross-coupling reactions of this compound and analogous aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. While palladium has traditionally dominated this area, nickel catalysts are emerging as a cost-effective and highly active alternative, particularly for challenging substrates.[1][2][3][4][5]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ (0.5 mol%) | Arylboronic acid | - | WEB | Room Temp | - | High | [6] |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | High | [7] |
| [Ni(dppf)Cl₂] (5 mol%) | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | - | Good | [3] |
| PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | - | 24 | 85 | [1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | High | [8] |
Note: "High" and "Good" yields are as reported in the respective literature. "WEB" refers to a water-extract of biomass. Data may be for analogous aryl halides where specific this compound data was unavailable in a single comparative study.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. Both palladium and copper catalysts are widely used, often in a dual catalytic system. However, copper-free systems have been developed to avoid the formation of alkyne homocoupling byproducts.[9][10][11][12][13]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ (0.5 mol%) | Phenylacetylene | - | Ionic Liquid | 55 | 3 | >95 | [9] |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N | THF | Room Temp | 1.5 | 97 (for iodobenzene) | [8] |
| Pd(OAc)₂ (3 mol%) / 2-aminopyrimidine-4,6-diol | Terminal Alkyne | - | - | - | - | Moderate to Excellent | [10] |
| (PPh₃)₂CuBH₄ (5 mol%) | Terminal Alkyne | DBU | - | 120 | 24 | >99 | [14] |
| Pd/CuFe₂O₄ MNPs (3 mol%) | Phenylacetylene | K₂CO₃ | EtOH | 70 | 3 | 90 | [15] |
Note: Yields are for the isolated product and may be for analogous aryl halides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[16][17][18][19][20][21]
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ (10 mol%) / X-Phos | Substituted Anilines | KOtBu | Toluene | 100 (MW) | 0.17 | Good to Excellent | [19] |
| Pd₂(dba)₃ / BINAP | Primary/Secondary Amines | NaOtBu | Toluene | - | - | Good | [21] |
| Pd(OAc)₂ / Xantphos | Aryl Amine | - | - | - | 16 | Optimized to 86 | [16] |
| PdCl₂(P(o-Tolyl)₃)₂ (1 mol%) | N,N-diethylamino-tributyltin | - | Toluene | 100 | 3 | High (for bromobenzene) | [17] |
Note: Microwave irradiation is denoted by (MW). Yields are highly dependent on the specific amine and aryl halide used.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the synthesis of 5-phenylpyrimidine.[7][22]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.[2][9][15]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.005 equiv)
-
Copper(I) iodide (CuI) (if required by the specific protocol)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF, or an ionic liquid)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a screw-cap vial or Schlenk flask, add this compound (0.5 mmol), the palladium catalyst, and CuI (if used).
-
Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the anhydrous solvent and the base.
-
Add phenylacetylene (1.5 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature (e.g., 55 °C) for the required time (e.g., 3 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic phase with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.[16][19]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOtBu) or another suitable base
-
Anhydrous toluene
-
Microwave reactor or conventional heating setup
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave vial or Schlenk flask, combine Pd(OAc)₂, X-Phos, and the base under an inert atmosphere.
-
Add anhydrous toluene and the amine.
-
Pre-stir the mixture at 60 °C for 5 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture under microwave irradiation (e.g., 150 °C for 10 minutes) or with conventional heating (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of celite to remove solids.
-
Wash the organic phase with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathway
The functionalization of this compound is a key step in the synthesis of many bioactive molecules. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical drug candidate starting from this compound.
Caption: A generalized workflow for the synthesis of bioactive molecules via the catalytic functionalization of this compound.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System | Semantic Scholar [semanticscholar.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnc.ir [ijnc.ir]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
Validating the Structure of 5-Iodopyrimidine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and structural verification of novel compounds are paramount. 5-Iodopyrimidine serves as a versatile building block in the development of new therapeutic agents, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of three key reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this compound. It further details the experimental protocols and a comprehensive workflow for the structural validation of the resulting products.
The introduction of aryl, alkynyl, or amino moieties at the 5-position of the pyrimidine ring can significantly alter the biological activity of the parent molecule. The choice of synthetic methodology depends on the desired substituent and the overall complexity of the target molecule. This guide presents a side-by-side comparison of the performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data, to aid in the selection of the most appropriate synthetic route.
Comparative Performance of Coupling Reactions with 5-Halopyrimidines
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with 5-halopyrimidines. While much of the literature focuses on 5-bromopyrimidine, this compound is generally more reactive, often leading to higher yields and milder reaction conditions. The data presented here for 5-bromopyrimidine can be considered a conservative estimate for the reactivity of this compound under similar conditions.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Toluene/H₂O | 100 | 12 | 92 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ / tert-Amyl alcohol | 120 | 1 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene/H₂O | 100 | 16 | 95 |
Table 2: Sonogashira Coupling of a 5-Halopyrimidine Derivative with Terminal Alkynes
Substrate: 2-Benzyloxy-5-iodopyrimidine, with reactivity comparable to this compound.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85[1] |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82[1] |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92[1] |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90[1] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
While specific data for this compound is limited, the following provides a general overview of conditions.
| Entry | Amine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | DBU / Toluene | 100 | 18 | High |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | DBU / DMF | 100 | 18 | High |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | DBU / Toluene | 100 | 18 | Moderate |
| 4 | Primary Amides | XantPhos Pd G3 | DBU / MeCN/PhMe | 140 | 1 | Good |
Detailed Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound.
Experimental Protocol 1: Suzuki-Miyaura Synthesis of 5-Phenylpyrimidine
This protocol outlines a general procedure for the synthesis of 5-phenylpyrimidine from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the synthesis of 5-(phenylethynyl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.[1]
-
Add phenylacetylene dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Experimental Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general method for the synthesis of 5-(morpholino)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XantPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0), XantPhos, and sodium tert-butoxide.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.
-
Add anhydrous toluene and morpholine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in synthesizing and validating this compound reaction products, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical workflow for structural validation.
Many pyrimidine derivatives are developed as inhibitors of signaling pathways implicated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway with an inhibitor.[2][3][4]
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide range of 5-substituted pyrimidines. The choice between Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination should be guided by the desired functionality and the specific constraints of the synthetic target. Rigorous structural validation using a combination of spectroscopic techniques is essential to unambiguously confirm the identity of the reaction products. The workflows and protocols presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds for drug discovery and development.
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodopyrimidine vs. 5-Chloropyrimidine: A Comparative Guide for Researchers
In the realm of medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidines, in particular, are a privileged core structure in numerous therapeutic agents, including kinase inhibitors.[1] The choice of halogenated pyrimidine precursors significantly impacts synthetic strategy and efficiency. This guide provides an objective comparison of 5-iodopyrimidine and 5-chloropyrimidine, focusing on their reactivity in common cross-coupling reactions and their implications for drug development, supported by experimental data and detailed protocols.
Superior Reactivity of this compound in Cross-Coupling Reactions
The primary advantage of this compound over its chloro-analogue lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly weaker and more easily broken than the carbon-chlorine (C-Cl) bond. This facilitates the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[2]
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[2] Consequently, 5-iodopyrimidines are the most reactive substrates, often enabling reactions to proceed under milder conditions, such as lower temperatures and shorter reaction times, when compared to 5-chloropyrimidines.[2] The latter often necessitate more robust catalytic systems and harsher conditions to achieve comparable yields.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in performance between this compound and 5-chloropyrimidine in three widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data is compiled based on established reactivity trends and published protocols for related halopyrimidines.
Table 1: Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chloropyrimidine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, more specialized catalysts may be needed |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Typical Solvent | 1,4-Dioxane/H₂O, Toluene | 1,4-Dioxane/H₂O, Toluene |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 110 °C or higher |
| Reaction Time | Generally shorter | Generally longer |
| Yield | Generally high | Moderate to high, requires optimization |
Table 2: Sonogashira Coupling
| Parameter | This compound | 5-Chloropyrimidine |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(PPh₃)₄ / CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |
| Typical Solvent | THF, DMF | THF, DMF |
| Reaction Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Reaction Time | Shorter | Longer |
| Yield | Generally high | Moderate to high |
Table 3: Buchwald-Hartwig Amination
| Parameter | This compound | 5-Chloropyrimidine |
| Catalyst System | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Reaction Temperature | 80 °C to 100 °C | 100 °C to 120 °C |
| Reaction Time | Shorter | Longer |
| Yield | Generally high | Moderate to high |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Note that optimization for specific substrates is often necessary.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halopyrimidine, arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C for this compound, 100 °C for 5-chloropyrimidine) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, add the 5-halopyrimidine, Pd(PPh₃)₄, and CuI.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., room temperature to 40 °C for this compound, 60-80 °C for 5-chloropyrimidine) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the 5-halopyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C for this compound, 110 °C for 5-chloropyrimidine) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathway: JAK-STAT
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating immune responses and cell growth.[3] Aberrant activation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[4] Pyrimidine-based molecules have been successfully developed as potent JAK inhibitors.[3][5]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Workflow: Cross-Coupling Reaction
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with a 5-halopyrimidine.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection between this compound and 5-chloropyrimidine as a synthetic precursor has significant practical implications for researchers. The higher reactivity of this compound generally translates to more efficient and milder reaction conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. While 5-chloropyrimidines are often more cost-effective, their lower reactivity may necessitate more extensive optimization of reaction conditions, including the use of specialized and potentially more expensive catalyst systems. For drug development professionals, the versatility and robust reactivity of this compound make it a valuable building block for the rapid generation of diverse compound libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodopyrimidine: A Comparative Guide to its Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of pyrimidine scaffolds is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. Among the various halogenated pyrimidines, 5-iodopyrimidine stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound in five key coupling reactions: Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig, supported by experimental data to facilitate informed decisions in synthetic strategy.
The enhanced reactivity of this compound stems from the inherent carbon-iodine (C-I) bond, which is weaker than other carbon-halogen bonds. This facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions, often leading to higher yields and milder reaction conditions compared to its bromo or chloro counterparts.
Comparative Performance Data
The following table summarizes the typical performance of this compound in various palladium-catalyzed cross-coupling reactions. It is important to note that direct comparisons can be challenging due to the variability in reported experimental conditions. The data presented here are representative examples to illustrate the general reactivity and yield expectations.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT - 100 | 3-16 | ~75-95 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | DMF | 100 | 12-16 | ~80-90 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80-120 | 4-12 | ~70-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 8-24 | ~70-90 |
Experimental Protocols
Detailed methodologies for the key coupling reactions of this compound are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 5-phenylpyrimidine from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF or DMF, followed by Et₃N (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C) for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
This protocol provides a general procedure for the synthesis of 5-phenylpyrimidine from this compound and phenyltributylstannane.[2]
Materials:
-
This compound
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Celite
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[2]
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
Add anhydrous DMF (10 mL) via syringe.[2]
-
Add phenyltributylstannane (1.1 mmol, 1.1 equiv.) via syringe.[2]
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous KF solution.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.[2]
-
Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and PPh₃ (2-10 mol%).
-
Add the alkene (1.5 mmol), K₂CO₃ (2.0 mmol), DMF (3 mL), and water (3 mL).
-
Heat the mixture at 80-120 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.[3]
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Factors Affecting Reactivity of this compound
Caption: Key factors influencing the outcome of cross-coupling reactions with this compound.
References
Benchmarking 5-Iodopyrimidine against other building blocks in drug discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology. The functionalization of this privileged heterocycle is key to modulating pharmacological activity. Among the various building blocks used for this purpose, halopyrimidines are indispensable for their versatility in cross-coupling reactions. This guide provides an objective comparison of 5-iodopyrimidine against other common building blocks, such as 5-bromopyrimidine, focusing on reaction efficiency, metabolic stability, and biological activity. The information is supported by experimental data to aid in the strategic selection of starting materials for drug design and synthesis.
Reactivity in Cross-Coupling Reactions: The Iodine Advantage
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is a critical factor in the synthesis of complex drug candidates. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens. Consequently, this compound is the most reactive substrate, often enabling reactions to proceed under milder conditions, with shorter reaction times and higher yields compared to its bromo and chloro counterparts.[1][2]
Comparative Data: Suzuki-Miyaura and Sonogashira Couplings
The following tables summarize the performance of this compound in comparison to 5-bromopyrimidine in two of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura and Sonogashira reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented is collated from various sources to provide a comparative overview.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound Derivative | 5-Bromopyrimidine Derivative | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[2] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[2] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to quicker consumption of the starting materials.[2] |
| Yields | Generally high | Moderate to high | The greater reactivity of the iodo-compound often translates to higher isolated yields.[2] |
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Halopyrimidine | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-benzyloxy-5-iodopyrimidine | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF, RT, 3h | ~75% (adapted)[3] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF, RT, 3h | 88%[3] |
| 4-chloro-5-iodopyrimidine | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N / DMF, 80°C, 4-6h | 75-85% |
| 5-Bromopyrimidine | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF, 60-100°C, 3h | 60-92%[3] |
Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Impact on Metabolic Stability
Metabolic stability is a crucial parameter in drug design, influencing the pharmacokinetic profile of a compound. While specific comparative data for the metabolic stability of 5-iodo versus 5-bromopyrimidine derivatives is sparse, general principles of halogen metabolism can be applied. The carbon-halogen bond strength can influence the susceptibility to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes.[4] Generally, weaker C-X bonds can be more prone to metabolic cleavage. However, the overall metabolic profile is highly dependent on the entire molecular structure and the specific CYP isoforms involved.
Table 3: General Considerations for Metabolic Stability
| Feature | This compound Derivatives | 5-Bromopyrimidine Derivatives |
| Potential for Dehalogenation | Higher, due to weaker C-I bond | Lower, due to stronger C-Br bond |
| Influence on Lipophilicity | Generally increases lipophilicity | Increases lipophilicity, but less than iodine |
| Overall Stability | Highly context-dependent on the full molecular structure | Highly context-dependent on the full molecular structure |
Biological Activity: A Focus on Kinase Inhibition
The pyrimidine core is a well-established scaffold for kinase inhibitors, with many approved drugs targeting this enzyme family. The substitution at the 5-position can significantly influence the binding affinity and selectivity of these inhibitors. The choice of halogen can impact interactions within the ATP-binding pocket of the kinase.
Table 4: Illustrative IC50 Values of Pyrimidine-based Kinase Inhibitors
| Inhibitor Class | Compound Example | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | eCF506 (structure not specified to contain iodine or bromine at the 5-position of a simple pyrimidine) | SRC | <1 |
| Pyrazolopyrimidine | PP1 (a promiscuous kinase inhibitor) | SRC family kinases | 170 (for LCK) |
| Pyrimidine Derivative | Compound 7c (N-propyl analogue) | c-Src | Not specified, but potent |
Note: This table provides context for the potency of pyrimidine-based kinase inhibitors but does not offer a direct comparison between 5-iodo and 5-bromo analogs.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of a Halopyrimidine (General Procedure)
Materials:
-
Halopyrimidine (e.g., this compound or 5-bromopyrimidine) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor the progress by TLC or LC-MS.[3]
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[3]
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (1 µM final concentration)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Internal standard
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM and phosphate buffer at 37 °C.
-
Add the test compound to the HLM/buffer mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[7]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[4]
Visualizing Workflows and Pathways
To better illustrate the processes involved in utilizing this compound in drug discovery, the following diagrams have been generated using Graphviz (DOT language).
Caption: A typical experimental workflow in drug discovery utilizing this compound.
Caption: A simplified diagram of the c-Src signaling pathway.[8][9]
Conclusion
This compound stands out as a highly reactive and versatile building block in drug discovery. Its enhanced reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient synthesis of complex molecular architectures under milder conditions, often leading to improved yields. While the impact on metabolic stability and biological activity is highly dependent on the overall structure of the final compound, the ability to leverage the unique properties of the carbon-iodine bond provides medicinal chemists with a powerful tool for lead optimization. The choice between this compound and other halopyrimidines will ultimately depend on the specific synthetic strategy, the desired reactivity profile, and the target product. However, for rapid and efficient diversification of the pyrimidine scaffold, this compound presents a compelling advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling Cellular Mechanisms: A Comparative Guide to Isotopic Labeling with 5-Iodopyrimidine and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular processes is paramount. Isotopic labeling, a powerful technique for tracing the fate of molecules in biological systems, offers a window into these complex pathways. This guide provides a comprehensive comparison of 5-iodopyrimidine and its nucleoside analog, 5-iodo-2'-deoxyuridine (IdU), with other commonly used labeling agents for mechanistic validation, particularly in the context of DNA synthesis and cell proliferation studies.
While direct isotopic labeling with this compound itself is less common, its nucleoside derivative, 5-iodo-2'-deoxyuridine (IdU), serves as a valuable tool for interrogating DNA replication and cell cycle kinetics. This guide will focus on the application of IdU and compare its performance with other thymidine analogs, namely 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).
Comparative Analysis of Thymidine Analogs for DNA Synthesis Studies
The selection of an appropriate labeling agent is critical for the accuracy and reliability of mechanistic studies. The ideal tracer should be efficiently incorporated into the target biomolecule with minimal perturbation to the biological system. Here, we compare IdU, BrdU, and EdU based on key performance parameters.
| Parameter | 5-Iodo-2'-deoxyuridine (IdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle of Detection | Antibody-based or direct detection by mass cytometry (ICP-MS) | Antibody-based | Click chemistry-based fluorescence detection |
| Incorporation Efficiency | Rapidly incorporated into newly synthesized DNA.[1] | Incorporated into newly synthesized DNA. | Efficiently incorporated into newly synthesized DNA. |
| Toxicity | Can exhibit cytotoxic and genotoxic effects. | Known to induce gene and chromosomal mutations and sensitize cells to photons.[2] | Displays higher cytotoxicity and genotoxicity compared to BrdU, particularly in cells with defective homologous recombination repair.[2] |
| Detection Method | Requires DNA denaturation for antibody access, which can disrupt cellular morphology. Direct detection by mass cytometry avoids this. | Requires harsh DNA denaturation for antibody access, which can interfere with co-staining of other cellular components. | Does not require DNA denaturation, preserving cellular structures and allowing for multiplexing with other fluorescent probes.[3][4] |
| Multiplexing Capability | Can be combined with other cell cycle markers for multi-parameter analysis, especially with mass cytometry.[1] | Limited due to the harsh denaturation conditions required for detection. | Highly compatible with multiplexed fluorescence-based assays.[3] |
Experimental Protocols: A Focus on Cell Proliferation Assays
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for cell proliferation assays using IdU and EdU, highlighting the key differences in their detection methods.
Protocol 1: IdU Labeling and Detection by Mass Cytometry
This protocol outlines the steps for labeling cells with IdU and analyzing its incorporation using mass cytometry, a technique that allows for the simultaneous measurement of multiple cellular parameters at the single-cell level.
Materials:
-
5-Iodo-2'-deoxyuridine (IdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Metal-conjugated anti-IdU antibody
-
Other antibodies for cell cycle markers (e.g., Cyclin B1, phospho-Rb, phospho-Histone H3)
-
Mass cytometer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency and add IdU to the medium at a final concentration of 10-50 µM. Incubate for a defined period (e.g., 15-60 minutes) to allow for incorporation into newly synthesized DNA.
-
Cell Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells using a suitable fixation buffer (e.g., 1.6% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., methanol or a detergent-based buffer).
-
Antibody Staining: Incubate the permeabilized cells with a metal-conjugated anti-IdU antibody and other antibodies against cell cycle markers.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis by Mass Cytometry: Resuspend the cells in an appropriate buffer and acquire data on a mass cytometer. The intensity of the metal signal from the anti-IdU antibody will be proportional to the amount of IdU incorporated into the DNA.
Protocol 2: EdU Labeling and Detection by Click Chemistry
This protocol describes the use of EdU and its detection via a copper(I)-catalyzed click reaction with a fluorescent azide.
Materials:
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
PBS
-
Fixation buffer (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
Procedure:
-
Cell Culture and Labeling: Culture cells and add EdU to the medium at a final concentration of 10-20 µM. Incubate for the desired duration.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove the reaction components.
-
Imaging and Analysis: The cells can now be imaged using a fluorescence microscope or analyzed by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of EdU incorporated.
Visualizing the Pathways: From Metabolism to Measurement
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting the results of isotopic labeling studies. The following diagrams, generated using the DOT language, illustrate key processes involved.
Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is essential for recycling pyrimidine bases and nucleosides, including the analogs used for labeling. This pathway is responsible for the phosphorylation of IdU, BrdU, and EdU, allowing their incorporation into the nucleotide pool for DNA synthesis.
Caption: Pyrimidine salvage pathway for 5-Iodo-2'-deoxyuridine (IdU) incorporation into DNA.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates a generalized workflow for a cell proliferation assay using a labeled nucleoside to track DNA synthesis.
Caption: Generalized experimental workflow for a cell proliferation assay using a labeled nucleoside.
Conclusion
The choice of a labeling agent for mechanistic studies of DNA synthesis is a critical decision that depends on the specific experimental goals, the available instrumentation, and the biological system under investigation. While 5-iodo-2'-deoxyuridine (IdU) offers the unique advantage of direct detection by mass cytometry, which can be beneficial for high-dimensional single-cell analysis, its use requires careful consideration of its potential toxicity. In contrast, 5-ethynyl-2'-deoxyuridine (EdU) provides a less harsh detection method that is highly compatible with fluorescence-based multiplexing, though its higher cytotoxicity compared to BrdU should be noted.[2]
Ultimately, a thorough understanding of the properties of each labeling agent, as outlined in this guide, will enable researchers to select the most appropriate tool to unravel the complex mechanisms governing cellular proliferation and other fundamental biological processes. Further research is warranted to directly compare the incorporation kinetics and metabolic perturbations of these analogs in various cell types to provide a more comprehensive understanding of their utility in mechanistic studies.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Iodopyrimidine
The following guide provides essential safety and logistical information for the proper disposal of 5-Iodopyrimidine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This compound is a halogenated organic compound and must be treated as hazardous waste.
Immediate Safety and Hazard Information
This compound presents several health hazards. Understanding these is the first step in safe handling and disposal. It is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Codes | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure.
| Equipment | Specification | Purpose |
| Hand Protection | Protective gloves (double nitrile or Viton gloves recommended for spills).[3] | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or faceshield.[3][4] | To prevent eye contact.[1] |
| Body Protection | Fully-buttoned laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | N95 dust mask or work in a certified chemical fume hood.[4][5] | To avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. As a halogenated organic compound, it requires specific segregation and handling.[5][6][7]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe disposal and to prevent dangerous chemical reactions.
-
Identify as Halogenated Waste : this compound is an iodinated organic compound and must be disposed of as halogenated organic waste .[6][7]
-
Use Designated Containers : Collect waste this compound (both solid and solutions) in a dedicated, properly labeled hazardous waste container for halogenated organics.[5][6] These containers are often color-coded (e.g., green carboys) for easy identification.[6]
-
Avoid Mixing : Do NOT mix this compound waste with other waste streams. Keep it separate from:
Step 2: Container Management
Proper management of the waste container is essential for safety and compliance.
-
Labeling : Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[5][9] The label must clearly identify the contents, including "this compound" and its approximate concentration if in solution.
-
Condition : Ensure the container is made of a compatible material (e.g., polyethylene), is in good condition, and is free from leaks or external contamination.[3][10]
-
Closure : Keep the waste container tightly sealed at all times, except when actively adding waste.[5][11][12] Using a funnel that is left in the opening is not considered a closed container.
Step 3: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Location : Store the container in a designated, cool, and well-ventilated area, such as a chemical storage cabinet or under a fume hood.[3][5] The storage area must be at or near the point of waste generation.[9]
-
Secondary Containment : Place the waste container in a secondary containment bin to control any potential leaks or spills.[3]
-
Segregation : Store the halogenated waste container away from incompatible materials.[3]
Step 4: Arranging for Final Disposal
Final disposal must be handled by authorized personnel or a licensed hazardous waste contractor.
-
Request Pickup : Once the container is full or you are finished generating this waste stream, complete a chemical waste collection request through your institution's Environmental Health and Safety (EH&S) department.[13]
-
Final Disposal Method : The standard and required method for final disposal of halogenated organic compounds is high-temperature incineration in a licensed facility equipped with an afterburner and flue gas scrubbers.[1][6] Never attempt to dispose of this compound by drain disposal or evaporation.[3]
Emergency Procedures: Spill and Exposure
Small Spill Cleanup
For small spills that can be cleaned up in under 15 minutes by trained personnel:[3][12]
-
Alert Personnel : Inform others in the immediate area.
-
Wear PPE : Don appropriate PPE, including double nitrile or Viton gloves, a lab coat, and chemical splash goggles.[3]
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste : Carefully sweep or shovel the absorbed material into a designated container for hazardous waste disposal.[1]
-
Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse.
-
Dispose of Cleanup Materials : All contaminated cleanup materials must be disposed of as hazardous waste.[10][12]
Large Spill
Evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency services and EH&S department.[13]
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[1]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 5-Bromo-2-iodopyrimidine 97 183438-24-6 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. ethz.ch [ethz.ch]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling 5-Iodopyrimidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodopyrimidine. The following procedures are based on established safety protocols and data from safety data sheets (SDS) to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical goggles or safety glasses with face shield[1] | Protective gloves (e.g., nitrile)[1] | Suitable protective clothing, lab coat[1] | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[1] |
| Running Reactions and Transfers | Chemical goggles or safety glasses with face shield[1] | Protective gloves[1] | Suitable protective clothing, lab coat[1] | Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
| Handling Powders Outside of a Fume Hood | Chemical goggles or safety glasses with face shield[1] | Protective gloves[1] | Suitable protective clothing, lab coat[1] | In case of inadequate ventilation, wear respiratory protection.[1] |
| Cleaning Spills | Chemical goggles or safety glasses with face shield[1] | Protective gloves[1] | Wear suitable protective clothing.[1] | Wear respiratory protection if dust is generated.[1] |
Standard Operating Procedures
Handling and Storage
Precautions for Safe Handling:
-
Avoid breathing dust, mist, or spray.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment.[1]
Conditions for Safe Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store in a dry, cool area.[1]
-
The recommended storage temperature is between 2 – 8 °C.[1]
-
Protect from light.[3]
-
Store locked up.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to a person who is unconscious. Call a poison center or doctor if you feel unwell.[1] |
Spill and Leak Procedures
For Containment:
-
If it is safe to do so, stop the leak.[1]
Methods for Cleaning Up:
-
Sweep or shovel spills into an appropriate container for disposal.[1]
-
Minimize the generation of dust.[1]
-
For disposal of solid materials or residues, refer to the disposal considerations section.[1]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
